Bisaramil hydrochloride
描述
Structure
3D Structure of Parent
属性
CAS 编号 |
96480-44-3 |
|---|---|
分子式 |
C17H24Cl2N2O2 |
分子量 |
359.3 g/mol |
IUPAC 名称 |
[(1S,5R)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl] 4-chlorobenzoate;hydrochloride |
InChI |
InChI=1S/C17H23ClN2O2.ClH/c1-3-20-10-13-8-19(2)9-14(11-20)16(13)22-17(21)12-4-6-15(18)7-5-12;/h4-7,13-14,16H,3,8-11H2,1-2H3;1H/t13-,14+,16?; |
InChI 键 |
WLBQWCHCDDUUCW-DNCNHEBUSA-N |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Bisaramil; NK-1556; NK 1556; NK1556; RGH-2957; RGH 2957; RGH2957. |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Bisaramil Hydrochloride: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisaramil hydrochloride is a potent antiarrhythmic agent demonstrating both Class I and Class IV activities. Its unique chemical structure, centered on a 3,7-diazabicyclo[3.3.1]nonane core, confers specific pharmacological properties, including sodium and calcium channel blocking capabilities. This technical guide provides a comprehensive overview of the chemical structure, synthesis, physicochemical properties, and pharmacological profile of this compound. Detailed experimental protocols for its synthesis and for key pharmacological assays are presented, alongside structured data and visualizations to facilitate understanding and further research.
Chemical Structure and Properties
This compound is the hydrochloride salt of the compound (1R,5S,9s)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl 4-chlorobenzoate (B1228818). The core of the molecule is a rigid bispidine (3,7-diazabicyclo[3.3.1]nonane) scaffold.
Chemical Structure:
-
IUPAC Name: (1R,5S,9s)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl 4-chlorobenzoate hydrochloride
-
Synonyms: Bisaramil HCl, NK-1556, RGH-2957
-
CAS Number: 96480-44-3
-
Molecular Formula: C₁₇H₂₄Cl₂N₂O₂
-
Molecular Weight: 359.29 g/mol
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₄Cl₂N₂O₂ | |
| Molecular Weight | 359.29 g/mol | |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [1] |
| Calculated pKa (basic) | 9.42 | |
| Calculated LogP | 2.80 |
Table 1: Physicochemical Properties of this compound
Synthesis of this compound
The synthesis of this compound involves a multi-step process commencing with the construction of the core 3,7-diazabicyclo[3.3.1]nonane ring system, followed by functional group manipulations to introduce the ethyl and methyl substituents, esterification, and final salt formation. A plausible synthetic pathway is outlined below.
Synthesis Pathway
The overall synthetic strategy can be visualized as a three-stage process:
-
Formation of the Bispidinone Core: Typically achieved through a double Mannich reaction.
-
Reduction and Functionalization: Reduction of the ketone and introduction of the specific N-alkyl groups.
-
Esterification and Salt Formation: Coupling of the functionalized bispidinol (B1255552) with 4-chlorobenzoic acid and subsequent conversion to the hydrochloride salt.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following are detailed, illustrative protocols for the key synthetic steps. Note that specific reaction conditions may require optimization.
Protocol 2.2.1: Synthesis of 3-Methyl-7-ethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
This procedure is adapted from the general principles of the Mannich reaction for the synthesis of bispidinones.
-
Reaction Setup: To a solution of N-ethyl-4-piperidone (1 equivalent) in a suitable solvent such as ethanol, add paraformaldehyde (2.2 equivalents) and methylamine (B109427) hydrochloride (1.1 equivalents).
-
Reaction: Stir the mixture at reflux for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify with a suitable base (e.g., NaOH) to pH > 10.
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) (3 x volumes).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2.2.2: Reduction of 3-Methyl-7-ethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
-
Reaction Setup: Dissolve the synthesized bispidinone (1 equivalent) in a suitable solvent like methanol (B129727) or ethanol.
-
Reduction: Cool the solution to 0 °C in an ice bath and add sodium borohydride (B1222165) (NaBH₄) (1.5 equivalents) portion-wise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure.
-
Extraction: Extract the aqueous residue with dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the corresponding alcohol, 3-methyl-7-ethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol.
Protocol 2.2.3: Esterification and Hydrochloride Salt Formation
-
Esterification: Dissolve the synthesized alcohol (1 equivalent) and a non-nucleophilic base such as triethylamine (B128534) (1.2 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C and add 4-chlorobenzoyl chloride (1.1 equivalents) dropwise.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Work-up: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Purification of Free Base: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude Bisaramil free base by column chromatography.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
Isolation: Collect the precipitated this compound by filtration, wash with cold solvent, and dry under vacuum.
Pharmacological Profile
Bisaramil is a potent antiarrhythmic agent with a dual mechanism of action, acting as both a sodium channel blocker (Class I) and a calcium channel blocker (Class IV).
Mechanism of Action
Bisaramil's antiarrhythmic effects stem from its ability to modulate cardiac ion channels. It blocks the fast sodium current, which slows the upstroke of the cardiac action potential and reduces the speed of conduction. Additionally, it inhibits L-type calcium channels, leading to a decrease in sinoatrial and atrioventricular nodal conduction and a reduction in myocardial contractility.
Caption: Signaling pathway of Bisaramil's antiarrhythmic action.
Preclinical Efficacy
Preclinical studies in various animal models have demonstrated the antiarrhythmic efficacy of this compound.
| Animal Model | Arrhythmia Induction | Effective Dose Range (i.v.) | Reference |
| Rat | Chloroform-induced | 0.1 - 2 mg/kg | [2] |
| Mouse | Aconitine-induced | 0.1 - 2 mg/kg | [2] |
| Guinea Pig | Ouabain-induced | 0.1 - 2 mg/kg | [2] |
| Dog | Coronary ligation-induced | 0.1 - 2 mg/kg | [2] |
Table 2: Antiarrhythmic Activity of this compound in Animal Models
| Species | Route of Administration | Therapeutic Index | Reference |
| Rat | Intravenous (i.v.) | 19.6 | [2] |
| Rat | Oral (p.o.) | 46.5 | [2] |
| Dog | Intravenous (i.v.) | 5.0 | [2] |
| Dog | Oral (p.o.) | 15.5 | [2] |
Table 3: Therapeutic Index of this compound
Experimental Protocols for Pharmacological Assays
The following are generalized protocols for inducing arrhythmias in animal models to evaluate the efficacy of antiarrhythmic drugs like Bisaramil.
Protocol 3.3.1: Chloroform-Induced Arrhythmia in Rats
-
Animal Preparation: Anesthetize male Wistar rats with a suitable anesthetic (e.g., urethane).
-
Drug Administration: Administer this compound or vehicle intravenously via a cannulated jugular vein.
-
Arrhythmia Induction: After a set period, induce arrhythmia by administering chloroform (B151607) via inhalation until the onset of ventricular fibrillation, as monitored by electrocardiogram (ECG).
-
Endpoint: The primary endpoint is the prevention or delay in the onset of arrhythmias in the drug-treated group compared to the control group.
Protocol 3.3.2: Aconitine-Induced Arrhythmia in Mice
-
Animal Preparation: Use male albino mice.
-
Drug Administration: Administer this compound or vehicle intraperitoneally.
-
Arrhythmia Induction: After a predetermined time, administer a lethal dose of aconitine (B1665448) intravenously.
-
Endpoint: Record the time to the onset of ventricular tachycardia and ventricular fibrillation. An effective antiarrhythmic agent will significantly prolong these times.
Protocol 3.3.3: Ouabain-Induced Arrhythmia in Guinea Pigs
-
Animal Preparation: Anesthetize guinea pigs and monitor ECG.
-
Drug Administration: Administer this compound or vehicle intravenously.
-
Arrhythmia Induction: Infuse ouabain (B1677812) at a constant rate until the appearance of characteristic ECG changes indicative of arrhythmia (e.g., ventricular premature beats, ventricular tachycardia).
-
Endpoint: The dose of ouabain required to induce arrhythmia is determined. A higher required dose in the treated group indicates antiarrhythmic activity.[3]
Protocol 3.3.4: Coronary Ligation-Induced Arrhythmia in Dogs
-
Animal Preparation: Anesthetize mongrel dogs and perform a thoracotomy to expose the heart.
-
Arrhythmia Induction: Ligate a major coronary artery (e.g., the left anterior descending artery) to induce myocardial ischemia and subsequent arrhythmias.
-
Drug Administration: Administer this compound or vehicle intravenously before or after coronary ligation.
-
Endpoint: Monitor the incidence and severity of arrhythmias over several hours. The reduction in arrhythmic events is a measure of drug efficacy.
Conclusion
This compound is a promising antiarrhythmic agent with a well-defined chemical structure and a dual mechanism of action. The synthesis, while multi-step, relies on established chemical transformations. Its efficacy has been demonstrated in a range of preclinical models. This technical guide provides a foundational resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound. Further research is warranted to fully elucidate its clinical potential and safety profile in humans.
References
An In-depth Technical Guide to the Mechanism of Action of Bisaramil Hydrochloride on Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisaramil (B1667430) hydrochloride is a novel antiarrhythmic agent demonstrating a complex mechanism of action primarily centered on the modulation of ion channel function. Classified as a Class I antiarrhythmic, its principal effect is the blockade of voltage-gated sodium (Na+) channels, exhibiting a notable preference for cardiac isoforms. This blockade is characterized by both tonic and frequency-dependent (use-dependent) mechanisms. Furthermore, Bisaramil influences other key ion channels, including L-type calcium (Ca2+) and delayed rectifier potassium (K+) channels, contributing to its overall electrophysiological profile. This technical guide provides a comprehensive overview of the molecular interactions of Bisaramil with these ion channels, presenting quantitative data, detailed experimental protocols for its characterization, and visual representations of its mechanisms and the workflows used to elucidate them.
Core Mechanism of Action: State-Dependent Blockade of Voltage-Gated Sodium Channels
Bisaramil's primary antiarrhythmic effect stems from its interaction with voltage-gated sodium channels, the fundamental drivers of cardiac myocyte depolarization. The blockade exerted by Bisaramil is not static; rather, it is dependent on the conformational state of the Na+ channel (resting, open, or inactivated) and the frequency of channel activation.
Tonic and Frequency-Dependent Blockade
Bisaramil produces a concentration-dependent tonic block of the Na+ current.[1][2] This form of blockade occurs when the channel is in the resting state. However, its inhibitory effect is significantly potentiated with increased stimulation frequency, a phenomenon known as use-dependent or phasic block.[1][2] This suggests that Bisaramil has a higher affinity for the open and/or inactivated states of the Na+ channel. The marked frequency-dependent block of heart channels is a key feature of Bisaramil's action.[2]
Modulation of Channel Gating Properties
In addition to direct channel pore occlusion, Bisaramil modulates the gating kinetics of Na+ channels. It induces a concentration-dependent shift in the voltage-dependence of inactivation towards more hyperpolarized potentials.[1][2] This means that at a given membrane potential, a larger fraction of Na+ channels will be in the inactivated, non-conductive state in the presence of Bisaramil. The recovery from this drug-induced inactivation is also delayed.[1][2]
Effects on Other Ion Channels
While the blockade of Na+ channels is its primary mechanism, Bisaramil also exerts effects on other ion channels, which contributes to its overall antiarrhythmic profile and distinguishes it from other Class I agents.
Calcium (Ca2+) Channel Blockade
Bisaramil has been shown to depress the L-type calcium current. This action can contribute to the shortening of the action potential duration observed in some cardiac tissues.
Potassium (K+) Channel Blockade
Bisaramil also affects the delayed outward potassium currents. This inhibition of repolarizing K+ currents can counteract the action potential shortening effect of Ca2+ channel blockade, resulting in a complex and tissue-specific modulation of the action potential duration.
Quantitative Data on Ion Channel Modulation
The following tables summarize the available quantitative data on the effects of Bisaramil hydrochloride on various ion channels.
Table 1: Bisaramil's Effects on Voltage-Gated Sodium (Na+) Channels
| Parameter | Value | Cell Type | Comments |
| Tonic Block ED50 | ~11 µM | Rat isolated cardiac myocytes | Measured with sodium current evoked at 3-second intervals.[1] |
| Tonic Block | ~50% at 300 µM | Rat isolated cardiac myocytes | Little tonic block observed at 100 µM.[1] |
| Inactivation Curve Shift | ~10 mV hyperpolarization | Rat isolated cardiac myocytes | At a concentration of 16 µM.[1] |
| Recovery from Block (Fast Component) | τ ≈ 40 ms (B15284909) | Rat isolated cardiac myocytes | Recovery from block is biphasic.[1] |
| Recovery from Block (Slow Component) | τ ≈ 5 s | Rat isolated cardiac myocytes | Recovery from block is biphasic.[1] |
Table 2: Comparative Effects of Bisaramil on Different Na+ Channel Isoforms
| Channel Isoform | Frequency-Dependent Block | Potency (Tonic Block) |
| Cardiac | Marked | Most Potent |
| Skeletal Muscle | Mild | Less Potent than Cardiac |
| Brain | Mild | Less Potent than Cardiac |
Experimental Protocols
The characterization of Bisaramil's effects on ion channels relies on electrophysiological techniques, primarily the two-electrode voltage clamp and the whole-cell patch clamp methods.
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This technique is ideal for studying the effects of Bisaramil on specific ion channel isoforms expressed exogenously.
Methodology:
-
Oocyte Preparation: Harvest and defolliculate oocytes from Xenopus laevis.
-
cRNA Injection: Inject cRNA encoding the desired ion channel subunit (e.g., cardiac Na+ channel α-subunit) into the oocytes.
-
Incubation: Incubate the oocytes for 2-7 days to allow for channel expression.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber perfused with a suitable external solution.
-
Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.
-
Clamp the membrane potential at a holding potential of -80 mV.
-
Apply voltage protocols to elicit and measure ionic currents in the absence and presence of varying concentrations of Bisaramil.
-
Whole-Cell Patch Clamp in Isolated Cardiac Myocytes
This "gold standard" technique allows for the study of Bisaramil's effects on native ion channels in their cellular environment.
Methodology:
-
Cell Isolation: Isolate single ventricular myocytes from animal hearts (e.g., rat, guinea pig) via enzymatic digestion.
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ and fill with an appropriate internal solution.
-
Seal Formation: Approach a myocyte with the micropipette and apply gentle suction to form a high-resistance "gigaohm" seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp Recording:
-
Clamp the cell at a holding potential (e.g., -80 mV).
-
Apply specific voltage protocols to isolate and study different ionic currents (Na+, Ca2+, K+).
-
Perfuse the cell with an external solution containing various concentrations of Bisaramil to determine its effects.
-
Voltage Protocols for Studying Bisaramil's Na+ Channel Blockade:
-
Tonic Block:
-
Holding Potential: -120 mV (to ensure most channels are in the resting state).
-
Test Pulse: Depolarize to -20 mV for 20-50 ms.
-
Frequency: Low frequency (e.g., 0.1 Hz or less) to minimize use-dependent effects.
-
-
Frequency-Dependent (Use-Dependent) Block:
-
Holding Potential: -80 mV.
-
Pulse Train: A series of depolarizing pulses to -20 mV at varying frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).
-
The reduction in current amplitude during the pulse train indicates the extent of use-dependent block.
-
-
Steady-State Inactivation:
-
Holding Potential: -120 mV.
-
Pre-pulse: A series of 500 ms conditioning pre-pulses to various potentials (e.g., from -120 mV to -40 mV).
-
Test Pulse: A brief depolarization to -20 mV to measure the fraction of available channels.
-
Conclusion
This compound is a potent antiarrhythmic agent with a multi-faceted mechanism of action on cardiac ion channels. Its primary therapeutic effect is derived from the state- and frequency-dependent blockade of voltage-gated sodium channels, with a notable preference for the cardiac isoform. The additional modulation of calcium and potassium channels contributes to its unique electrophysiological profile. A thorough understanding of these interactions, facilitated by the experimental protocols outlined in this guide, is crucial for the continued development and clinical application of Bisaramil and related compounds in the management of cardiac arrhythmias. The provided quantitative data and visual models serve as a valuable resource for researchers in the fields of pharmacology, physiology, and drug discovery.
References
The Rise and Apparent Stall of a Novel Antiarrhythmic: A Technical History of Bisaramil Hydrochloride
Budapest, Hungary - In the landscape of cardiovascular drug discovery, the journey of a compound from laboratory bench to clinical application is often fraught with challenges. Bisaramil (B1667430) hydrochloride, a novel diazabicyclonane derivative, emerged from the research laboratories of the Hungarian pharmaceutical company Gedeon Richter Plc. in the late 1980s and early 1990s as a promising antiarrhythmic agent. Exhibiting a unique dual mechanism of action, it garnered significant interest for its potential to treat a variety of cardiac rhythm disorders. This technical guide provides an in-depth exploration of the discovery and development history of Bisaramil hydrochloride, detailing its pharmacological profile, preclinical evaluation, and the current understanding of its mechanism of action.
Discovery and Preclinical Development at Gedeon Richter
Bisaramil, chemically identified as 3-methyl,7-ethyl,9alpha-(4'-chlorobenzoyloxy)-3,7-diazabicyclo[3.3.1]nonane monohydrochloride, was synthesized and developed by researchers at the Pharmacological Research Centre of the Chemical Works of Gedeon Richter Ltd. in Budapest. Early investigations positioned Bisaramil as a potent antiarrhythmic agent with a broader spectrum of activity than many existing drugs of its time.
Preclinical studies, primarily conducted in the early 1990s, revealed that Bisaramil possesses the characteristics of both Class I and Class IV antiarrhythmic drugs according to the Vaughan Williams classification. This dual action, a combination of sodium and calcium channel blockade, suggested a potential for enhanced efficacy and a favorable safety profile.
Mechanism of Action: A Dual-Pronged Approach to Arrhythmia
Bisaramil's primary mechanism of action involves the modulation of ion channels crucial for the cardiac action potential.
Class I Activity: Sodium Channel Blockade
Bisaramil demonstrates a potent, concentration-dependent tonic and frequency-dependent blockade of cardiac sodium channels.[1] This "use-dependent" block is a hallmark of Class I antiarrhythmic agents and is particularly effective in suppressing tachyarrhythmias, where the rapid heart rate enhances the drug's blocking effect. Studies on sodium channels expressed in Xenopus laevis oocytes showed that Bisaramil was more potent than the clinically used Class Ib agent, lidocaine, in blocking cardiac sodium currents.[1] This action decreases the rate of depolarization of the cardiac action potential (Phase 0), thereby slowing conduction and reducing the excitability of myocardial tissue.
Class IV Activity: Calcium Channel Blockade
In addition to its effects on sodium channels, Bisaramil exhibits calcium antagonistic properties, characteristic of Class IV antiarrhythmic drugs. It has been shown to inhibit the slow Ca2+ action potential induced by isoproterenol (B85558) in K+-depolarized muscle. This calcium channel blocking activity contributes to its negative chronotropic (heart rate slowing) and inotropic (contractility reducing) effects observed in preclinical models.
Ancillary Pharmacological Properties
Beyond its primary antiarrhythmic mechanisms, Bisaramil has been reported to possess local anesthetic properties, comparable to lignocaine (lidocaine), and the ability to inhibit the generation of free radicals.[2] This latter effect, demonstrated by its concentration-dependent inhibition of phorbol-myristate-acetate (PMA)-stimulated superoxide (B77818) generation in neutrophils, suggested a potential for cardioprotective effects independent of its antiarrhythmic action.
Preclinical Efficacy and Safety Profile
The antiarrhythmic potential of Bisaramil was extensively evaluated in a variety of animal models, consistently demonstrating its efficacy in suppressing both chemically- and ischemia-induced arrhythmias.
In Vitro Electrophysiological Studies
Investigations using isolated cardiac preparations provided the foundational understanding of Bisaramil's electrophysiological effects. In spontaneously beating guinea-pig right auricles, Bisaramil, at concentrations of 2-20 microM, dose-dependently decreased the frequency and force of contraction. It also significantly prolonged the conduction time and effective refractory period in both the auricle and ventricle.
In Vivo Arrhythmia Models
Bisaramil demonstrated significant antiarrhythmic activity in several in vivo models:
-
Chemically-Induced Arrhythmias: It was effective against arrhythmias induced by chloroform, aconitine (B1665448), adrenaline, and ouabain (B1677812) in various animal species including rats and guinea pigs.[2]
-
Ischemia-Induced Arrhythmias: In canine models of coronary ligation-induced arrhythmia, both intravenous and oral administration of Bisaramil effectively suppressed ventricular arrhythmias.[3]
-
Triggered Arrhythmias: Bisaramil was also shown to be highly effective in suppressing triggered ventricular arrhythmias in dogs, a mechanism relevant to certain clinical arrhythmias.[4]
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
| Parameter | Species | Model | Value | Reference |
| Efficacy | ||||
| ED50 (i.v.) | Dog | Increased fibrillation threshold | ~0.2 mg/kg | [2] |
| IC50 (plasma) | Dog | Digitalis-induced arrhythmia | 0.11 µg/mL | [3] |
| IC50 (plasma) | Dog | Adrenaline-induced arrhythmia | 0.81 µg/mL | [3] |
| IC50 (plasma) | Dog | Coronary ligation-induced arrhythmia | 0.75 µg/mL | [3] |
| Oral Dose | Dog | Coronary ligation-induced arrhythmia | 10 mg/kg | [3] |
| Safety | ||||
| Therapeutic Index (i.v.) | Rat | - | 19.6 | [2] |
| Therapeutic Index (p.o.) | Rat | - | 46.5 | [2] |
| Therapeutic Index (i.v.) | Dog | - | 5.0 | [2] |
| Therapeutic Index (p.o.) | Dog | - | 15.5 | [2] |
Clinical Development: An Unconcluded Narrative
While the preclinical data for this compound were robust and suggested a promising clinical candidate, publicly available information on its clinical development is scarce. A 1997 publication mentions that Bisaramil was "under clinical trials." However, a comprehensive search of clinical trial databases and published literature did not yield any specific results from Phase I, II, or III studies. The reasons for the apparent discontinuation of its clinical development are not publicly documented.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following are representative protocols for key preclinical assays used in the evaluation of Bisaramil.
Aconitine-Induced Arrhythmia in Rats
This model is used to assess the efficacy of antiarrhythmic drugs against chemically-induced ventricular arrhythmias.
-
Animal Preparation: Male Wistar rats are anesthetized (e.g., with urethane, 1.2 g/kg, i.p.). A jugular vein is cannulated for drug infusion. ECG electrodes are placed to monitor cardiac activity.
-
Arrhythmia Induction: A continuous intravenous infusion of aconitine (e.g., 5 µg/kg/min) is initiated.
-
Drug Administration: The test compound (this compound) or vehicle is administered intravenously or intraperitoneally at various doses prior to the aconitine infusion.
-
Endpoint Measurement: The primary endpoints are the dose of aconitine required to induce specific arrhythmic events (e.g., ventricular premature beats, ventricular tachycardia, ventricular fibrillation) and the prevention of mortality.[5][6][7][8][9]
Ouabain-Induced Arrhythmia in Guinea Pigs
This model evaluates the effect of drugs on digitalis-induced arrhythmias.
-
Animal Preparation: Guinea pigs of either sex are anesthetized (e.g., with pentobarbitone sodium, 60 mg/kg, i.p.). The right jugular vein is cannulated for infusions. ECG is recorded.
-
Arrhythmia Induction: Ouabain solution (e.g., 80 µg/mL) is infused continuously at a constant rate (e.g., 100 µ g/min ).
-
Drug Administration: The test compound is administered intravenously prior to the ouabain infusion.
-
Endpoint Measurement: The amount of ouabain required to produce ventricular premature beats, ventricular fibrillation, and cardiac arrest is determined.[10][11][12][13]
Phorbol (B1677699) Myristate Acetate (B1210297) (PMA)-Induced Superoxide Generation in Neutrophils
This assay assesses the antioxidant or anti-inflammatory potential of a compound.
-
Neutrophil Isolation: Human neutrophils are isolated from fresh venous blood using standard techniques such as dextran (B179266) sedimentation followed by Ficoll-Hypaque density gradient centrifugation.
-
Assay Procedure:
-
Neutrophils are suspended in a suitable buffer (e.g., Hanks' Balanced Salt Solution).
-
The cells are pre-incubated with the test compound (this compound) at various concentrations.
-
Superoxide production is stimulated by the addition of PMA.
-
The rate of superoxide generation is measured by the superoxide dismutase-inhibitable reduction of cytochrome c, monitored spectrophotometrically.[14][15][16][17][18]
-
Visualizing the Mechanisms of Action
To better understand the complex interactions of Bisaramil with cardiac and inflammatory pathways, the following diagrams illustrate its proposed mechanisms of action.
Caption: Bisaramil's dual action on the cardiac action potential.
Caption: Inhibition of PMA-induced superoxide generation by Bisaramil.
Conclusion
This compound represents a fascinating chapter in the history of antiarrhythmic drug discovery. Its unique dual mechanism of action, combining sodium and calcium channel blockade with ancillary properties such as free radical scavenging, positioned it as a highly promising therapeutic agent. The extensive preclinical data generated by Gedeon Richter Plc. robustly supported its antiarrhythmic potential and suggested a favorable safety profile.
However, the transition from a promising preclinical candidate to a clinically approved drug is a complex and often opaque process. The absence of publicly available clinical trial data for this compound leaves its ultimate fate in the developmental pipeline unclear. Despite this, the story of Bisaramil serves as a valuable case study for researchers and drug development professionals, highlighting the intricate science behind designing multi-target antiarrhythmic agents and the multifaceted challenges of bringing a new cardiovascular drug to market. The foundational research on Bisaramil continues to contribute to the broader understanding of cardiac electrophysiology and the pharmacology of antiarrhythmic drugs.
References
- 1. Effects of bisaramil, a novel class I antiarrhythmic agent, on heart, skeletal muscle and brain Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of bisaramil on experimental arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiarrhythmic effects of bisaramil in canine models of ventricular arrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiarrhythmic effects of bisaramil on triggered arrhythmias produced by intracoronary injection of digitalis and adrenaline in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for ECG Evaluation of Indicators of Cardiac Risk, and Susceptibility to Aconitine-induced Arrhythmias in Rats Following Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Putrescine reverses aconitine-induced arrhythmia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Video: Methods for ECG Evaluation of Indicators of Cardiac Risk, and Susceptibility to Aconitine-induced Arrhythmias in Rats Following Status Epilepticus [jove.com]
- 8. Inhibition of aconitine-induced mortality in the conscious rat: a screening test for antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | An Updated Meta-Analysis Based on the Preclinical Evidence of Mechanism of Aconitine-Induced Cardiotoxicity [frontiersin.org]
- 10. Isolated paced guinea pig left atrium: a new ouabain-induced arrhythmia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpp.com [ijpp.com]
- 12. revista.cardioportal.ro [revista.cardioportal.ro]
- 13. Prevention and reversal of ouabain-induced cardiotoxicity by naloxone in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Receptor-mediated regulation of superoxide production in human neutrophils stimulated by phorbol myristate acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. notesdevoyage.com [notesdevoyage.com]
- 16. Phorbol myristate acetate induces neutrophil NADPH-oxidase activity by two separate signal transduction pathways: dependent or independent of phosphatidylinositol 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NAD(P)H oxidase activity in human neutrophils stimulated by phorbol myristate acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Receptor-mediated regulation of superoxide production in human neutrophils stimulated by phorbol myristate acetate - PMC [pmc.ncbi.nlm.nih.gov]
Bisaramil Hydrochloride: An In-depth Technical Guide on its L-type Calcium Channel Blocking Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisaramil hydrochloride is an antiarrhythmic agent demonstrating a complex mechanism of action that includes Class I (sodium channel blockade) and Class IV (calcium channel blockade) properties. Its calcium antagonistic effects are comparable to those of verapamil (B1683045), a well-established L-type calcium channel blocker. This technical guide provides a comprehensive overview of the calcium channel blocking activity of this compound, detailing its mechanism of action, summarizing key experimental findings, and outlining representative experimental protocols for its investigation. Due to the limited availability of specific quantitative data for Bisaramil in publicly accessible literature, data for the archetypal L-type calcium channel blocker, verapamil, is provided for comparative purposes.
Introduction to this compound and L-type Calcium Channels
Bisaramil is a diazabicyclononane derivative with potent antiarrhythmic properties. Its therapeutic effects are attributed to its ability to modulate cardiac ion channels, including a significant inhibitory action on L-type calcium channels.[1] L-type calcium channels (LTCCs), particularly the CaV1.2 subtype, are crucial for cardiac electrophysiology, playing a key role in the plateau phase of the cardiac action potential and in excitation-contraction coupling. Blockade of these channels by agents like Bisaramil can lead to a reduction in heart rate, decreased myocardial contractility (negative inotropy), and slowed atrioventricular (AV) conduction.
Mechanism of Action: L-type Calcium Channel Blockade
This compound exerts its calcium channel blocking activity by binding to the α1 subunit of the L-type calcium channel, the pore-forming subunit responsible for calcium ion conduction. While the precise binding site of Bisaramil has not been explicitly elucidated in the available literature, its functional similarity to verapamil suggests a likely interaction with the intracellular side of the channel.
The proposed mechanism of action involves:
-
State-Dependent Binding: Like other phenylalkylamine-like calcium channel blockers, Bisaramil is thought to exhibit state-dependent binding, with a higher affinity for open or inactivated channel conformations than for the resting state. This property contributes to its use-dependent effects, where the degree of blockade increases with heart rate.
-
Intracellular Access: It is hypothesized that Bisaramil, in its uncharged form, traverses the cell membrane and binds to its receptor site from the cytoplasmic side of the L-type calcium channel pore.
-
Inhibition of Calcium Influx: Upon binding, Bisaramil sterically and/or allosterically obstructs the channel pore, thereby inhibiting the influx of calcium ions into the cardiac myocyte during depolarization.
-
Electrophysiological Consequences: The reduction in calcium influx leads to a shortening of the action potential plateau, a decrease in the force of myocardial contraction, and a slowing of conduction through the sinoatrial (SA) and atrioventricular (AV) nodes.
Signaling Pathway of L-type Calcium Channel Blockade by Bisaramil
Caption: Proposed mechanism of Bisaramil action on L-type calcium channels.
Quantitative Data on L-type Calcium Channel Blocking Activity
| Compound | Parameter | Value | Preparation | Reference |
| Verapamil | Kd | ~50 nM | Crude cardiac sarcolemmal membranes | [2] |
| Verapamil | IC50 (HERG block) | 143.0 nM | HERG K+ channels | [2] |
| (-)D-600 (Verapamil analog) | Kd | 1.5 ± 0.5 nM | Skeletal muscle transverse tubule membranes |
Note: The provided values for verapamil and its analog are for reference and may not be directly representative of Bisaramil's potency. Further research is required to determine the specific quantitative parameters for Bisaramil's interaction with L-type calcium channels.
Experimental Protocols
Detailed experimental protocols for specifically investigating the calcium channel blocking activity of Bisaramil are not published. However, the following sections describe standard methodologies that would be employed for such a study, based on established practices for characterizing calcium channel antagonists.
Electrophysiological Assessment: Whole-Cell Patch-Clamp
The whole-cell patch-clamp technique is the gold standard for characterizing the effects of a compound on ion channel function in real-time.
Objective: To measure the inhibitory effect of this compound on L-type calcium currents (ICa,L) in isolated cardiac myocytes.
Methodology:
-
Cell Preparation: Single ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rat).
-
Recording Setup: The isolated myocyte is placed in a recording chamber on the stage of an inverted microscope and perfused with an external solution. A glass micropipette with a tip diameter of ~1 µm, filled with an internal solution, is pressed against the cell membrane to form a high-resistance seal.
-
Whole-Cell Configuration: A brief suction pulse is applied to rupture the membrane patch, establishing electrical and chemical continuity between the pipette and the cell interior.
-
Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -40 mV to inactivate sodium channels) and depolarizing voltage steps are applied to elicit ICa,L.
-
Data Acquisition: ICa,L is recorded in the absence (control) and presence of varying concentrations of this compound.
-
Analysis: The peak inward current at each concentration is measured and plotted to generate a concentration-response curve, from which the IC50 value can be determined. Use-dependency can be assessed by varying the frequency of the depolarizing pulses.
Caption: Workflow for electrophysiological assessment of Bisaramil.
Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity and density of receptors for a particular drug.
Objective: To determine the binding affinity (Ki) of this compound for the L-type calcium channel.
Methodology:
-
Membrane Preparation: A membrane fraction rich in L-type calcium channels is prepared from cardiac or skeletal muscle tissue.
-
Assay Setup: The membrane preparation is incubated with a radiolabeled L-type calcium channel antagonist (e.g., [³H]-nitrendipine) of known specific activity.
-
Competition Binding: The incubation is performed in the presence of increasing concentrations of unlabeled this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Analysis: The concentration of Bisaramil that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) for Bisaramil is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for radioligand binding assay of Bisaramil.
Summary and Future Directions
This compound is a promising antiarrhythmic agent with a notable calcium channel blocking component to its mechanism of action, exhibiting effects analogous to verapamil. While qualitative evidence strongly supports its role as a Class IV antiarrhythmic, a significant gap exists in the literature regarding specific quantitative measures of its potency and affinity for L-type calcium channels. Future research should focus on conducting detailed electrophysiological and radioligand binding studies to precisely characterize the interaction of Bisaramil with L-type calcium channels. Such data would be invaluable for a more complete understanding of its pharmacological profile and for guiding its potential clinical applications.
References
molecular formula and weight of Bisaramil hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Core Chemical and Physical Properties
Bisaramil hydrochloride is a potent antiarrhythmic agent with a dual mechanism of action, exhibiting properties of both Class I and Class IV antiarrhythmic drugs.[1] It functions as both a sodium and a calcium channel antagonist, making it a subject of interest in the study and treatment of cardiac arrhythmias.[2]
| Property | Data |
| Molecular Formula | C₁₇H₂₄Cl₂N₂O₂ |
| Molecular Weight | 359.29 g/mol |
| IUPAC Name | (1R,5S,9s)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl 4-chlorobenzoate (B1228818) hydrochloride |
| CAS Number | 96480-44-3 |
| Synonyms | Bisaramil HCl, NK-1556, RGH-2957 |
Mechanism of Action and Signaling Pathways
This compound exerts its antiarrhythmic effects by modulating ion channels crucial for cardiac action potential. As a Class I agent, it blocks sodium channels, and as a Class IV agent, it antagonizes calcium channels.[1]
Cardiac Sodium Channel Signaling
Voltage-gated sodium channels (Nav) are responsible for the rapid depolarization phase of the cardiac action potential.[3] Bisaramil's blockade of these channels reduces the influx of sodium ions, thereby slowing the rate of depolarization and the conduction of the electrical impulse through the heart tissue. This is particularly effective in suppressing arrhythmias caused by reentry circuits.
Cardiac Calcium Channel Signaling
As a calcium channel antagonist, this compound inhibits the influx of calcium ions through L-type calcium channels.[1] This action primarily affects the plateau phase of the cardiac action potential and has a significant impact on sinoatrial (SA) and atrioventricular (AV) nodal tissues. The reduced calcium entry leads to a decrease in heart rate and contractility.
Experimental Protocols
This compound's efficacy has been demonstrated in various animal models of cardiac arrhythmia. The following are representative protocols for inducing and evaluating arrhythmias.
Chemically-Induced Arrhythmia Model (Canine)
This model is utilized to assess the efficacy of antiarrhythmic drugs against arrhythmias induced by chemical agents such as digitalis or adrenaline.
Objective: To induce ventricular arrhythmias in a canine model and evaluate the suppressive effects of this compound.
Materials:
-
Adult mongrel dogs of either sex.
-
Anesthetic agent (e.g., sodium pentobarbital).
-
Arrhythmogenic agent (e.g., ouabain, a digitalis glycoside).
-
This compound solution for intravenous administration.
-
ECG monitoring equipment.
-
Intravenous catheters.
Procedure:
-
Anesthetize the dog and establish intravenous access.
-
Monitor baseline ECG for a stable period.
-
Administer the arrhythmogenic agent (e.g., ouabain) intravenously at a dose known to induce stable ventricular arrhythmias.
-
Once a consistent arrhythmia is established and observed on the ECG for a specified period, administer this compound intravenously at varying doses (e.g., 0.3-1.5 mg/kg).[4]
-
Continuously monitor the ECG to observe the effects of this compound on the arrhythmia, noting any suppression or conversion to normal sinus rhythm.
-
Record the dose at which the arrhythmia is suppressed and the duration of the antiarrhythmic effect.
-
Collect blood samples to determine the plasma concentration of this compound corresponding to its antiarrhythmic effect. The antiarrhythmic plasma concentration (IC50) for digitalis-induced arrhythmias has been reported to be 0.11 µg/ml.[4]
Coronary Ligation-Induced Arrhythmia Model (Canine)
This model simulates arrhythmias resulting from myocardial ischemia and infarction.
Objective: To induce arrhythmias by coronary artery ligation in a canine model and assess the therapeutic potential of this compound.
Materials:
-
Adult mongrel dogs.
-
Surgical instruments for thoracotomy.
-
Anesthetic and ventilation equipment.
-
Suture material for coronary artery ligation.
-
This compound for intravenous or oral administration.
-
ECG and hemodynamic monitoring equipment.
Procedure:
-
Anesthetize and ventilate the dog.
-
Perform a left thoracotomy to expose the heart.
-
Ligate a major coronary artery (e.g., the left anterior descending artery) in two stages to induce a myocardial infarction and subsequent arrhythmias.
-
Monitor the ECG for the development of ventricular arrhythmias over a period of 24 hours.
-
Administer this compound either intravenously (e.g., 0.3-1.5 mg/kg)[4] or orally (e.g., 10 mg/kg)[4] after the establishment of stable arrhythmias.
-
Continuously record the ECG to evaluate the efficacy of the drug in suppressing the ischemia-induced arrhythmias.
-
Measure the IC50 from plasma samples; for 24-hour two-stage coronary ligation-induced arrhythmia, the IC50 has been reported as 0.75 µg/ml.[4]
Quantitative Data Summary
The following table summarizes key quantitative data regarding the antiarrhythmic efficacy of this compound from preclinical studies.
| Parameter | Value | Experimental Model | Reference |
| Effective IV Dose | 0.1 - 2 mg/kg | Various chemically and ligation-induced arrhythmia models in dogs and rats. | [5] |
| Effective Oral Dose | 5 - 20 mg/kg | Ligation-induced arrhythmia models in dogs. | [5] |
| IC50 (Digitalis-induced arrhythmia) | 0.11 µg/ml | Canine model. | [4] |
| IC50 (Adrenaline-induced arrhythmia) | 0.81 µg/ml | Canine model. | [4] |
| IC50 (24h Coronary ligation-induced arrhythmia) | 0.75 µg/ml | Canine model. | [4] |
Experimental Workflow Visualization
The general workflow for evaluating a novel antiarrhythmic agent like this compound in a preclinical setting is outlined below.
References
- 1. ahajournals.org [ahajournals.org]
- 2. The cardiac sodium channel: gating function and molecular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Roles and Regulation of Voltage-gated Calcium Channels in Arrhythmias [innovationsincrm.com]
Bisaramil Hydrochloride: A Technical Guide to a Diazabicyclononane Derivative with Antiarrhythmic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisaramil (B1667430) hydrochloride is a novel diazabicyclononane derivative with significant potential as an antiarrhythmic agent. Classified as a Class I and Class IV antiarrhythmic, its primary mechanism of action involves the blockade of both sodium (Na+) and calcium (Ca2+) channels. This dual-channel blockade, coupled with local anesthetic properties and an intriguing capability to inhibit free radical generation, positions Bisaramil as a compound of interest for cardiovascular research and drug development. This technical guide provides a comprehensive overview of the core pharmacology of Bisaramil hydrochloride, including its mechanism of action, electrophysiological effects, pharmacokinetic profile, and potential therapeutic applications. Detailed experimental protocols and quantitative data are presented to facilitate further investigation and development.
Chemical and Physical Properties
This compound, also known as RGH-2957 or NK-1556, is a synthetic diazabicyclononane derivative.[1] Its fundamental properties are summarized in the table below.
| Property | Value |
| IUPAC Name | (1R,5S,9s)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl 4-chlorobenzoate (B1228818) hydrochloride |
| Synonyms | RGH-2957, NK-1556 |
| CAS Number | 96480-44-3 |
| Molecular Formula | C17H24Cl2N2O2 |
| Molecular Weight | 359.29 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Mechanism of Action
This compound exerts its antiarrhythmic effects through a multi-faceted mechanism of action, primarily targeting key ion channels involved in the cardiac action potential.
Sodium Channel Blockade (Class I Antiarrhythmic Action)
Bisaramil is a potent blocker of cardiac Na+ channels, a characteristic of Class I antiarrhythmic agents. This blockade is concentration-dependent and exhibits use-dependent properties, meaning its efficacy increases with heart rate. By blocking Na+ channels, Bisaramil reduces the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system. Studies have shown that Bisaramil is more potent than lidocaine (B1675312) in producing a tonic block of cardiac Na+ channels.[2] Furthermore, it induces a marked frequency-dependent block of heart channels, which may contribute to its antiarrhythmic efficacy with potentially reduced central nervous system toxicity compared to other agents like lidocaine.[2]
Calcium Channel Blockade (Class IV Antiarrhythmic Action)
Inhibition of Free Radical Generation
A unique aspect of Bisaramil's pharmacological profile is its ability to inhibit the generation of free radicals.[3] This antioxidant property may provide a cardioprotective effect, independent of its antiarrhythmic actions, particularly in the context of ischemia-reperfusion injury where free radical damage is a significant contributor to tissue damage.
The signaling pathway for Bisaramil's mechanism of action is visualized below:
Caption: Mechanism of action of this compound.
Electrophysiological Effects
The dual blockade of Na+ and Ca2+ channels by this compound results in significant and complex effects on the electrophysiology of the heart.
Effects on Action Potential Parameters
In isolated cardiac preparations, Bisaramil has been shown to:
-
Decrease the maximum rate of rise (Vmax) of the action potential: This is a direct consequence of Na+ channel blockade.
-
Prolong the effective refractory period (ERP): By prolonging the ERP in both atrial and ventricular tissue, Bisaramil reduces the ability of the myocardium to respond to premature stimuli, a key mechanism in preventing re-entrant arrhythmias.
-
Lengthen atrioventricular (AV) conduction time: This effect, mediated by both Na+ and Ca2+ channel blockade, slows the transmission of electrical impulses from the atria to the ventricles.
-
Variable effects on Action Potential Duration (APD): The effect of Bisaramil on APD appears to be tissue-dependent. In guinea-pig papillary muscles and rabbit atrial muscles, it did not significantly change APD, while in canine Purkinje fibers, it shortened the APD at 50% and 90% of repolarization.
The following table summarizes key electrophysiological effects observed in preclinical studies.
| Parameter | Species/Tissue | Effect | Concentration/Dose |
| Spontaneous Beating Rate | Guinea-pig right auricle | Decrease | 2-20 µM |
| Force of Contraction | Guinea-pig right auricle | Decrease | 2-20 µM |
| Atrial Conduction Time | Guinea-pig auricle | Prolongation | 2-20 µM |
| Ventricular Conduction Time | Guinea-pig ventricle | Prolongation | 2-20 µM |
| Atrial Effective Refractory Period | Guinea-pig auricle | Prolongation | 2-20 µM |
| Ventricular Effective Refractory Period | Guinea-pig ventricle | Prolongation | 2-20 µM |
| AV Conduction Time | Isolated rabbit heart | Lengthening | Concentration-dependent |
| Atrial & Ventricular ERP | Anesthetized dogs | Lengthening | 0.5 mg/kg i.v. |
| AV Conduction Time | Anesthetized dogs | Lengthening | 0.5 mg/kg i.v. |
| Vmax of Action Potential | Guinea-pig papillary muscles | Use-dependent decrease | ≥ 10⁻⁶ M |
| Action Potential Duration | Canine Purkinje fibers | Shortening | 10⁻⁶ M |
Pharmacokinetic Profile
Pharmacokinetic studies in humans have provided initial insights into the absorption, distribution, metabolism, and excretion of this compound.
| Parameter | Value (in humans) |
| Administration | Oral and Intravenous |
| Half-life (t1/2) | 8.6 ± 1.8 h (i.v.), 9.0 ± 4.1 h (oral) |
| Total Plasma Clearance | 70 ± 13.1 L/h |
| Volume of Distribution (Vd) | 864 ± 204 L |
| Oral Bioavailability | 56 ± 20% |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the pharmacological properties of this compound, based on methodologies described in the scientific literature.
Isolated Heart Preparation (Langendorff)
This protocol is designed to assess the direct effects of Bisaramil on cardiac electrophysiology and contractility in an ex vivo setting.
Caption: Workflow for isolated heart perfusion studies.
Detailed Methodology:
-
Animal Preparation: Anesthetize the animal (e.g., rabbit or guinea pig) according to approved institutional protocols.
-
Heart Isolation: Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit solution.
-
Langendorff Setup: Cannulate the aorta and mount the heart on a Langendorff apparatus for retrograde perfusion.
-
Perfusion: Perfuse the heart with oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution maintained at 37°C.
-
Instrumentation: Place electrodes on the epicardial surface to record an electrocardiogram (ECG). Insert a balloon-tipped catheter into the left ventricle to measure left ventricular developed pressure (LVDP).
-
Equilibration: Allow the heart to stabilize for a period of 20-30 minutes.
-
Baseline Recordings: Record baseline ECG, LVDP, and heart rate.
-
Drug Administration: Introduce this compound into the perfusate at increasing concentrations.
-
Data Acquisition: Continuously record all parameters throughout the experiment.
-
Data Analysis: Analyze the recorded data to determine the effects of Bisaramil on heart rate, conduction intervals (PR, QRS, QT), and myocardial contractility.
Patch-Clamp Electrophysiology
This protocol is used to investigate the effects of Bisaramil on specific ion channels in isolated cardiomyocytes.
Detailed Methodology:
-
Cell Isolation: Isolate single ventricular myocytes from an appropriate animal model (e.g., guinea pig) using enzymatic digestion.
-
Patch-Clamp Setup: Use a whole-cell patch-clamp configuration to record ionic currents.
-
Solutions: Use appropriate internal (pipette) and external (bath) solutions to isolate the specific ion current of interest (e.g., Na+ current or Ca2+ current).
-
Voltage Protocols: Apply specific voltage-clamp protocols to elicit and measure the desired ionic currents.
-
Drug Application: Apply this compound to the bath solution at various concentrations.
-
Data Acquisition and Analysis: Record the changes in current amplitude and kinetics in the presence of the drug to determine the IC50 and mechanism of channel block (e.g., tonic vs. use-dependent).
In Vivo Anesthetized Animal Model
This protocol assesses the antiarrhythmic efficacy and hemodynamic effects of Bisaramil in a whole-animal model.
Detailed Methodology:
-
Animal Preparation: Anesthetize a larger animal model (e.g., dog) and instrument for hemodynamic and electrophysiological monitoring (ECG, blood pressure, etc.).
-
Arrhythmia Induction: Induce arrhythmias using various methods such as coronary artery ligation, programmed electrical stimulation, or administration of arrhythmogenic agents (e.g., ouabain, aconitine).
-
Drug Administration: Administer this compound intravenously or orally.
-
Monitoring: Continuously monitor ECG and hemodynamic parameters to assess the efficacy of Bisaramil in suppressing arrhythmias and its effects on cardiovascular function.
-
Data Analysis: Analyze the data to determine the effective dose for arrhythmia suppression and to evaluate any potential adverse effects.
Synthesis of this compound
While a specific, detailed synthesis protocol for this compound is not widely published, a plausible synthetic route can be inferred from general methods for the synthesis of related diazabicyclononane derivatives and other hydrochloride salts. The synthesis would likely involve the esterification of the diazabicyclononane core with 4-chlorobenzoic acid, followed by hydrochloride salt formation.
A generalized workflow for the synthesis is proposed below:
Caption: Proposed synthetic workflow for this compound.
Conclusion and Future Directions
This compound is a promising antiarrhythmic agent with a unique pharmacological profile characterized by dual Na+ and Ca2+ channel blockade and antioxidant properties. The preclinical data suggest that it could be effective in treating a variety of arrhythmias with a potentially favorable safety profile. Further research is warranted to fully elucidate its clinical potential. Key areas for future investigation include:
-
Clinical Trials: Rigorous clinical trials are needed to establish the safety and efficacy of Bisaramil in patients with various types of arrhythmias.
-
Cardioprotective Effects: Further studies are required to explore the clinical significance of its free radical scavenging properties and potential for cardioprotection in ischemic heart disease.
-
Structure-Activity Relationship Studies: Synthesis and evaluation of analogues could lead to the development of compounds with improved potency, selectivity, and pharmacokinetic properties.
This technical guide provides a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound. The detailed information on its mechanism of action, electrophysiological effects, and experimental protocols should facilitate the design of future studies aimed at advancing this promising compound through the drug development pipeline.
References
- 1. Electrophysiological properties of a new antiarrhythmic agent, bisaramil on guinea-pig, rabbit and canine cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of bisaramil, a novel class I antiarrhythmic agent, on heart, skeletal muscle and brain Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DPPH Radical Scavenging Assay [mdpi.com]
Bisaramil Hydrochloride: A Technical Overview of Oral Bioavailability and Therapeutic Index
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisaramil (B1667430) hydrochloride is a novel antiarrhythmic agent that has demonstrated efficacy in preclinical and clinical studies. As a compound with significant therapeutic potential, a thorough understanding of its pharmacokinetic and pharmacodynamic properties is crucial for its continued development and potential clinical application. This technical guide provides an in-depth analysis of the oral bioavailability and therapeutic index of Bisaramil hydrochloride, presenting key data, experimental methodologies, and a visualization of its mechanism of action.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic and therapeutic index parameters for this compound based on available data.
Table 1: Oral Bioavailability and Pharmacokinetic Parameters in Humans
| Parameter | Value | Species | Administration |
| Oral Bioavailability | 56 ± 20% | Human | Oral |
| Elimination Half-life (t½) | 9.0 ± 4.1 hours | Human | Oral |
| Elimination Half-life (t½) | 8.6 ± 1.8 hours | Human | Intravenous |
| Total Plasma Clearance | 70 ± 13.1 L/h | Human | Intravenous |
| Volume of Distribution (Vd) | 864 ± 204 L | Human | Intravenous |
Data sourced from a clinical trial involving healthy volunteers.[1]
Table 2: Therapeutic Index and Efficacy Data
| Parameter | Value | Species | Administration |
| Therapeutic Index | 46.5 | Rat | Oral |
| Therapeutic Index | 19.6 | Rat | Intravenous |
| Therapeutic Index | 15.5 | Dog | Oral |
| Therapeutic Index | 5.0 | Dog | Intravenous |
| Effective Dose (ED50) | ~0.2 mg/kg | Rat | Intravenous (for increasing fibrillation threshold) |
| Effective Oral Dose Range | 5-20 mg/kg | Rat | Oral (for antiarrhythmic activity) |
| Effective Oral Dose | 10 mg/kg | Dog | Oral (for suppression of coronary ligation-induced arrhythmia) |
Therapeutic index is a calculated value. Specific LD50 and oral ED50 values were not explicitly available in the reviewed literature. The provided ED50 is for a specific antiarrhythmic effect.[1]
Experimental Protocols
Determination of Oral Bioavailability in Humans
The oral bioavailability of this compound was determined in a single-dose, crossover clinical trial involving healthy human volunteers.
Study Design:
-
Participants: Healthy adult volunteers.
-
Design: A randomized, two-period, two-sequence crossover design.
-
Treatment Arms:
-
Oral administration of a single 100 mg dose of this compound.
-
Intravenous administration of a single 35 mg dose of this compound.
-
-
Washout Period: A sufficient washout period was implemented between the two treatment periods to ensure complete elimination of the drug from the subjects' systems.
Methodology:
-
Drug Administration: Subjects received either the oral or intravenous dose of this compound.
-
Blood Sampling: Serial blood samples were collected from each participant at predetermined time points following drug administration.
-
Plasma Separation: Plasma was separated from the whole blood samples via centrifugation.
-
Drug Concentration Analysis: The concentration of this compound in the plasma samples was quantified using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data were used to calculate key pharmacokinetic parameters, including the Area Under the Curve (AUC) for both oral and intravenous administration.
-
Bioavailability Calculation: The absolute oral bioavailability (F) was calculated using the following formula:
F (%) = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100
Determination of Therapeutic Index in Animal Models
The therapeutic index of this compound was established in preclinical studies using rat and dog models.
Study Design:
-
Animal Models: Rats and dogs were used to assess both the efficacy and toxicity of this compound.
-
Administration Routes: Both oral (p.o.) and intravenous (i.v.) routes of administration were evaluated.
Methodology for Efficacy (Antiarrhythmic Activity):
-
Induction of Arrhythmias: Various experimental models were used to induce cardiac arrhythmias in the animals. These included chemically induced arrhythmias (e.g., using chloroform, aconitine, adrenaline, or ouabain) and arrhythmias induced by coronary ligation.[1]
-
Drug Administration: this compound was administered at varying doses to different groups of animals.
-
Determination of Effective Dose (ED50): The dose of this compound that produced a therapeutic effect (e.g., suppression of arrhythmia, increase in fibrillation threshold) in 50% of the animals was determined. For instance, the intravenous ED50 for increasing the fibrillation threshold in the right auricle and ventricle of rats was found to be approximately 0.2 mg/kg.[1]
Methodology for Toxicity (Lethal Dose):
-
Dose-Ranging Studies: Increasing doses of this compound were administered to different groups of animals to determine the dose that resulted in mortality.
-
Determination of Lethal Dose (LD50): The dose of this compound that was lethal to 50% of the animals was determined.
Calculation of Therapeutic Index: The therapeutic index (TI) was calculated as the ratio of the lethal dose (LD50) to the effective dose (ED50):
TI = LD50 / ED50
Mechanism of Action and Signaling Pathways
This compound is classified as a mixed Class I and Class IV antiarrhythmic agent according to the Vaughan Williams classification. This dual mechanism of action contributes to its therapeutic efficacy.
-
Class I Activity: As a Class I agent, Bisaramil blocks voltage-gated sodium channels in the cardiac myocytes. This action reduces the rate of depolarization (Phase 0 of the cardiac action potential), thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.
-
Class IV Activity: As a Class IV agent, Bisaramil blocks L-type calcium channels. This effect is most pronounced in the sinoatrial (SA) and atrioventricular (AV) nodes, where it slows the heart rate and prolongs AV conduction. This calcium channel blocking activity is similar to that of verapamil.
The following diagrams illustrate the mechanism of action and the experimental workflow for determining oral bioavailability.
Conclusion
This compound exhibits favorable oral bioavailability in humans, suggesting its potential for convenient oral administration. The therapeutic index, as determined in preclinical animal models, indicates a reasonable safety margin. Its dual mechanism of action as both a sodium and calcium channel blocker provides a strong basis for its antiarrhythmic effects. Further research and clinical trials are warranted to fully elucidate the clinical utility and safety profile of this compound in the management of cardiac arrhythmias. This technical guide provides a foundational understanding of these key parameters for professionals in the field of drug development.
References
An In-depth Technical Guide on the Free Radical Scavenging Properties of Bisaramil Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known free radical scavenging properties of bisaramil (B1667430) hydrochloride. While primarily recognized as a class I and class IV antiarrhythmic agent with membrane-stabilizing and calcium-antagonistic effects, research has indicated an additional, independent cardioprotective mechanism involving the inhibition of free radical generation[1][2]. This document synthesizes the available data, details relevant experimental protocols, and visualizes the underlying processes to support further research and development in this area.
Core Mechanism of Action: Superoxide (B77818) Radical Scavenging
The primary evidence for the antioxidant properties of bisaramil hydrochloride stems from a study investigating its effect on free radical generation in isolated polymorph neutrophil granulocytes (PMNs)[1]. The study revealed that bisaramil exerts a concentration-dependent inhibitory effect on superoxide radical generation stimulated by phorbol-myristate-acetate (PMA)[1]. This action suggests a direct scavenging activity or an interference with the cellular mechanisms of radical production.
This inhibitory effect on free radical generation is significant as it points to a potential cardioprotective effect that is independent of its antiarrhythmic properties[1]. Such a mechanism could be particularly relevant in conditions like reperfusion injury, where a burst of free radical production causes significant tissue damage[1].
Quantitative Data Summary
The following table summarizes the quantitative findings from the key study on this compound's effect on PMA-stimulated free radical generation in isolated PMNs[1]. It is important to note that while a concentration-dependent inhibitory effect was established, specific percentage inhibition values or an IC50 value are not available in the cited literature.
| Compound | Concentrations Tested (µg/mL) | Observed Effect on Superoxide Generation | Time Lag for Radical Production | Reference |
| This compound | 10, 25, 50, 75, 100 | Concentration-dependent inhibition of PMA-stimulated free radical generation | Prolonged in a concentration-dependent manner | [1] |
| Propafenone | 10, 25, 50, 75, 100 | Similar inhibitory activity to bisaramil, but no clear concentration dependency | Not specified | [1] |
| Mexiletine | 10, 25, 50, 75, 100 | Similar inhibitory activity to bisaramil, but no clear concentration dependency | Not specified | [1] |
| Diltiazem | 10, 25, 50, 75, 100 | Similar inhibitory activity to bisaramil, but no clear concentration dependency | Not specified | [1] |
Experimental Protocols
This section details the methodology used to determine the superoxide radical scavenging properties of this compound, as well as standard protocols for other common antioxidant assays for which no specific data on bisaramil is currently available.
This protocol is based on the methodology described in the study by Paróczai et al. (1997)[1].
Objective: To measure the effect of bisaramil on superoxide radical generation by phorbol-myristate-acetate (PMA)-stimulated polymorph neutrophil granulocytes (PMNs).
Methodology:
-
Isolation of PMNs: PMNs were isolated from healthy beagle dogs. While the specific isolation technique is not detailed in the abstract, density gradient centrifugation is a standard method for this purpose[1].
-
Stimulation of Superoxide Generation: Superoxide radical generation in the isolated PMNs was induced by the addition of phorbol-myristate-acetate (PMA)[1].
-
Treatment: The stimulated PMNs were treated with this compound at various concentrations (10, 25, 50, 75, and 100 µg/mL)[1].
-
Measurement: The stimulated free radical generation capacity of the PMNs and the time lag necessary for the initiation of free radical production were measured[1]. The specific detection method (e.g., cytochrome c reduction assay, lucigenin-enhanced chemiluminescence) is not specified in the abstract.
-
Analysis: The inhibitory effect of bisaramil was determined by comparing the free radical generation in treated samples to untreated controls.
This is a standard protocol for a widely used antioxidant assay[3][4][5].
Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the pale yellow hydrazine, leading to a decrease in absorbance at ~517 nm[3][6].
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) to a concentration that gives an absorbance of approximately 1.0 at 517 nm[3].
-
Sample Preparation: Prepare a series of dilutions of the test compound (e.g., this compound) in the same solvent.
-
Reaction: Add a small volume of each sample dilution to a larger volume of the DPPH solution. A control containing only the solvent instead of the sample is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes)[6].
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the inhibition percentage against the sample concentration.
This is a standard protocol for another common antioxidant assay[7][8].
Principle: ABTS is oxidized by potassium persulfate to generate the ABTS radical cation (ABTS•+), which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at ~734 nm is proportional to the antioxidant concentration[8][9].
Methodology:
-
ABTS•+ Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to allow for radical generation[8].
-
Reagent Dilution: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of the test compound.
-
Reaction: Add a small volume of each sample dilution to a larger volume of the diluted ABTS•+ solution.
-
Incubation: Allow the reaction to proceed for a defined time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
This protocol is based on the Fenton reaction-induced degradation of a detector molecule[10][11].
Principle: The highly reactive hydroxyl radical is generated via the Fenton reaction (Fe²+ + H₂O₂ → Fe³⁺ + •OH + OH⁻). These radicals then degrade a detector molecule (e.g., deoxyribose). An antioxidant compound will compete with the detector molecule for the hydroxyl radicals, thereby preventing its degradation[10].
Methodology:
-
Reagent Preparation: Prepare solutions of FeCl₃, EDTA, ascorbic acid, H₂O₂, and the detector molecule (e.g., deoxyribose) in a suitable buffer (e.g., phosphate (B84403) buffer).
-
Reaction Mixture: In a test tube, mix the buffer, FeCl₃, EDTA, H₂O₂, the detector molecule, and various concentrations of the test sample.
-
Initiation: Initiate the reaction by adding ascorbic acid.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a set time (e.g., 1 hour).
-
Termination and Color Development: Stop the reaction by adding trichloroacetic acid (TCA). Then, add thiobarbituric acid (TBA) and heat the mixture (e.g., in a boiling water bath) to develop a pink chromogen from the reaction of TBA with deoxyribose degradation products.
-
Measurement: After cooling, measure the absorbance of the solution at ~532 nm.
-
Calculation: The scavenging activity is calculated based on the reduction in color formation in the presence of the antioxidant.
Conclusion and Future Directions
The available evidence indicates that this compound possesses free radical scavenging properties, specifically against superoxide radicals generated by PMNs[1]. This activity is concentration-dependent and represents a potential cardioprotective mechanism distinct from its established antiarrhythmic functions[1].
However, the characterization of bisaramil's antioxidant profile is currently limited. To fully understand its potential in mitigating oxidative stress, further research is warranted. Future studies should aim to:
-
Quantify the superoxide scavenging activity to determine an IC50 value.
-
Evaluate the antioxidant activity of bisaramil using a broader range of standard assays, including DPPH, ABTS, and hydroxyl radical scavenging assays.
-
Investigate the in vivo antioxidant effects of bisaramil in relevant models of cardiovascular disease where oxidative stress plays a key pathological role.
A more complete understanding of these properties will provide a stronger basis for the clinical application of bisaramil, potentially expanding its therapeutic indications to include the treatment of conditions associated with oxidative damage.
References
- 1. Bisaramil and antiarrhythmics as inhibitors of free radical generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigations to characterize a new antiarrhythmic drug bisaramil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of antioxidant activities in ethanolic extract of Capparis Zeylanica Linn. Root. [scielo.org.mx]
- 7. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autographic Assay for the Rapid Detection of Antioxidant Capacity of Liquid and Semi-solid Pharmaceutical Formulations Using ABTS•+ Immobilized by Gel Entrapment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Novel hydroxyl radical scavenging antioxidant activity assay for water-soluble antioxidants using a modified CUPRAC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydroxyl radical reactions and the radical scavenging activity of β-carboline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetic Profile of Bisaramil Hydrochloride in Humans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is based on publicly available scientific literature. Detailed information regarding the metabolism and excretion of Bisaramil (B1667430) hydrochloride in humans is limited in the public domain.
Introduction
Bisaramil hydrochloride is a novel antiarrhythmic agent that has been investigated for its therapeutic potential in managing cardiac arrhythmias. Understanding its pharmacokinetic profile—how the human body absorbs, distributes, metabolizes, and excretes the drug—is fundamental for its safe and effective clinical use. This technical guide provides a comprehensive overview of the currently available data on the pharmacokinetics of this compound in humans, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action
Bisaramil exhibits a multi-channel blocking activity, classifying it as both a Class I and Class IV antiarrhythmic agent. Its primary mechanisms of action include:
-
Sodium Channel Blockade (Class I activity): Bisaramil blocks sodium channels in the cardiac muscle, which slows the rate of depolarization of the cardiac action potential. This membrane-stabilizing effect contributes to its antiarrhythmic properties.
-
Calcium Channel Blockade (Class IV activity): The drug also demonstrates calcium antagonistic properties, similar to verapamil. By inhibiting the influx of calcium ions into cardiac cells, Bisaramil can slow conduction through the atrioventricular (AV) node and reduce myocardial contractility.
Pharmacokinetic Profile
The pharmacokinetic properties of Bisaramil have been characterized in healthy human volunteers. The available data primarily focuses on its absorption and disposition following oral and intravenous administration.
Absorption and Bioavailability
Following oral administration, Bisaramil is well absorbed from the gastrointestinal tract. However, it undergoes first-pass metabolism, which reduces its systemic availability.
Distribution
Bisaramil exhibits a large volume of distribution, indicating extensive distribution into tissues outside of the plasma.
Metabolism
The metabolism of Bisaramil in humans has not been fully elucidated in the available literature. It is known that Bisaramil is metabolized, and at least one metabolite has been identified in plasma. Further studies are required to characterize the specific metabolic pathways and the enzymes involved in its biotransformation.
Excretion
Detailed information on the routes and extent of excretion of Bisaramil and its metabolites in humans (i.e., the percentage of the dose eliminated in urine and feces) is not available in the reviewed literature.
Data Presentation
The following tables summarize the key pharmacokinetic parameters of Bisaramil in healthy adult volunteers.
Table 1: Pharmacokinetic Parameters of Bisaramil in Healthy Volunteers [1]
| Parameter | Intravenous Administration (35 mg) | Oral Administration (100 mg) |
| Elimination Half-life (t½) | 8.6 ± 1.8 h | 9.0 ± 4.1 h |
| Total Plasma Clearance (CL) | 70 ± 13.1 L/h | Not Reported |
| Volume of Distribution (Vd) | 864 ± 204 L | Not Reported |
| Oral Bioavailability (F) | Not Applicable | 56 ± 20% |
Experimental Protocols
This section details the methodologies employed in the key human pharmacokinetic study of Bisaramil.
Pharmacokinetic Study in Healthy Volunteers[1]
-
Study Design: A randomized, crossover study was conducted.
-
Subjects: Six healthy adult volunteers participated in the study.
-
Drug Administration:
-
Intravenous (IV): A single dose of 35 mg of Bisaramil was administered.
-
Oral: A single dose of 100 mg of Bisaramil was administered in tablet form.
-
A washout period was observed between the two administrations.
-
-
Sampling: Blood samples were collected at various time points following drug administration to determine plasma concentrations of Bisaramil.
-
Analytical Method: Plasma concentrations of Bisaramil were quantified using a validated High-Performance Liquid Chromatography (HPLC) method.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the workflow of the human pharmacokinetic study of Bisaramil.
Caption: Workflow of the crossover pharmacokinetic study of Bisaramil in humans.
Postulated Metabolic Pathway
Given the limited specific data on Bisaramil metabolism, a generalized diagram illustrating potential biotransformation pathways for a xenobiotic is provided below. This is a hypothetical representation and does not depict the confirmed metabolic fate of Bisaramil.
Caption: Generalized xenobiotic metabolism pathways, potentially applicable to Bisaramil.
Conclusion
The available data provides a foundational understanding of the pharmacokinetic profile of this compound in humans, particularly concerning its absorption and distribution. The drug exhibits a relatively long half-life and good oral bioavailability, despite first-pass metabolism. However, a significant knowledge gap exists regarding the specific metabolic pathways and excretion routes of Bisaramil and its metabolites in humans. Further research, including in vitro metabolism studies with human liver microsomes and human mass balance studies, is necessary to fully characterize the pharmacokinetic profile of Bisaramil and to inform its potential clinical development.
References
Bisaramil Hydrochloride: A Technical Guide to its Preclinical Safety and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisaramil (B1667430) hydrochloride is a novel antiarrhythmic agent with a dual mechanism of action, exhibiting properties of both Class I and Class IV antiarrhythmic drugs. Its primary pharmacological effects are mediated through the blockade of fast sodium channels and L-type calcium channels in cardiac tissue. Preclinical studies have demonstrated its efficacy in various arrhythmia models. This technical guide provides a comprehensive overview of the currently available preclinical safety and toxicity data for Bisaramil hydrochloride, with a focus on its mechanism of action, therapeutic index, and general toxicological considerations. Due to the limited availability of public data, specific quantitative toxicity values such as LD50 and No-Observed-Adverse-Effect Level (NOAEL) are not reported in the scientific literature. Similarly, detailed protocols for toxicology studies and a comprehensive adverse event profile from human clinical trials are not publicly accessible. This guide, therefore, synthesizes the existing preclinical pharmacological data to inform on its safety profile and provides generalized experimental workflows for toxicological assessment based on standard industry practices.
Introduction
This compound is a diazabicyclononane derivative investigated for its antiarrhythmic potential. Its unique pharmacological profile, combining sodium and calcium channel antagonism, suggests a broad spectrum of antiarrhythmic activity. Understanding the toxicity and safety profile of such a compound is paramount for any further development and clinical application. This document aims to consolidate the available preclinical safety data and provide a framework for its toxicological assessment.
Mechanism of Action
Bisaramil's antiarrhythmic effects stem from its ability to modulate key ion channels involved in the cardiac action potential.
Sodium Channel Blockade (Class I Activity)
Bisaramil acts as a Class I antiarrhythmic agent by blocking fast sodium channels in cardiomyocytes. This action reduces the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.
Calcium Channel Blockade (Class IV Activity)
In addition to sodium channel blockade, Bisaramil exhibits Class IV antiarrhythmic properties by inhibiting L-type calcium channels. This action primarily affects the sinoatrial (SA) and atrioventricular (AV) nodes, leading to a decrease in heart rate and slowing of AV nodal conduction.
Signaling Pathway of Bisaramil's Dual Action
Caption: Dual mechanism of Bisaramil on cardiac ion channels.
Preclinical Safety and Efficacy
While specific toxicity studies are not publicly detailed, preclinical studies on the antiarrhythmic efficacy of Bisaramil provide some insight into its therapeutic window.
Efficacy in Arrhythmia Models
Bisaramil has been shown to be effective in suppressing various experimentally induced arrhythmias. Intravenous administration in the dose range of 0.1-2 mg/kg was protective against arrhythmias induced by chemical agents (chloroform, aconitine, adrenaline, ouabain) and coronary ligation[1]. Oral administration of 5-20 mg/kg also demonstrated antiarrhythmic activity[1].
Therapeutic Index
The therapeutic index (TI), a ratio of the toxic dose to the therapeutic dose, provides a measure of a drug's relative safety. The following therapeutic indices have been reported for Bisaramil in animal models[1]:
| Species | Route of Administration | Therapeutic Index |
| Rat | Intravenous (IV) | 19.6 |
| Rat | Oral (PO) | 46.5 |
| Dog | Intravenous (IV) | 5.0 |
| Dog | Oral (PO) | 15.5 |
These values suggest a potentially favorable safety margin, particularly with oral administration in the rat model[1].
Toxicological Assessment (Generalized Protocols)
In the absence of specific published toxicology studies for this compound, this section outlines the standard experimental protocols typically employed in preclinical drug development to assess safety.
Acute Toxicity Study
Objective: To determine the potential for toxicity after a single high dose of the substance.
Methodology:
-
Test System: Typically two mammalian species, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog).
-
Dose Administration: A single dose administered via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.
-
Endpoints: Clinical signs, body weight changes, and gross pathology at necropsy. The LD50 (median lethal dose) may be calculated.
Generalized Workflow for an Acute Toxicity Study
Caption: Standard workflow for an acute toxicity assessment.
Repeated-Dose Toxicity (Sub-chronic and Chronic)
Objective: To evaluate the toxic effects of the substance after repeated administration over a prolonged period.
Methodology:
-
Test System: Similar to acute studies, using both a rodent and a non-rodent species.
-
Dose Administration: Daily administration for a specified duration (e.g., 28 days for sub-chronic, 3-6 months for chronic) via the intended clinical route.
-
Parameters Monitored: Clinical observations, body weight, food/water consumption, ophthalmology, electrocardiography (ECG), clinical pathology (hematology, clinical chemistry, urinalysis), and full histopathological examination of tissues.
-
Endpoints: Identification of target organs of toxicity, dose-response relationships, and determination of the No-Observed-Adverse-Effect Level (NOAEL).
Generalized Workflow for a Repeated-Dose Toxicity Study
Caption: Key phases of a repeated-dose toxicity study.
Safety Pharmacology
Objective: To assess the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.
Methodology:
-
Core Battery:
-
Central Nervous System: Assessment of behavior, motor activity, and coordination in rodents (e.g., Irwin test, functional observational battery).
-
Cardiovascular System: Evaluation of blood pressure, heart rate, and ECG in a conscious, non-restrained large animal model (e.g., telemetry in dogs). Assessment of hERG channel inhibition in vitro to predict proarrhythmic potential.
-
Respiratory System: Measurement of respiratory rate and tidal volume in rodents.
-
Genotoxicity
Objective: To identify compounds that can induce genetic damage.
Methodology: A standard battery of tests is typically performed:
-
A test for gene mutation in bacteria (Ames test).
-
An in vitro cytogenetic test in mammalian cells or an in vitro mouse lymphoma assay.
-
An in vivo test for chromosomal damage in rodent hematopoietic cells (e.g., micronucleus test).
Reproductive and Developmental Toxicology
Objective: To evaluate the potential effects of the substance on fertility, embryonic and fetal development, and pre- and postnatal development.
Methodology: A series of studies in rats and/or rabbits to assess effects on male and female fertility, embryo-fetal development (teratogenicity), and pre- and postnatal development.
Potential Off-Target Effects
Given its mechanism of action, potential off-target effects of Bisaramil could be related to excessive blockade of sodium and calcium channels in non-cardiac tissues. For instance, potent sodium channel blockade could lead to central nervous system (CNS) toxicity (e.g., dizziness, seizures), while excessive calcium channel blockade could result in hypotension. However, one study suggested that Bisaramil may have reduced central nervous system toxicity compared to lidocaine (B1675312) due to its more potent effect on cardiac sodium channels over brain channels.
Conclusion
This compound is an antiarrhythmic agent with a dual mechanism of action involving the blockade of both sodium and calcium channels. Preclinical data, primarily from efficacy studies, suggest a reasonable therapeutic index in animal models. However, a comprehensive public toxicological profile, including specific LD50 and NOAEL values, detailed experimental protocols, and clinical safety data, is not available. The generalized toxicological assessment workflows provided in this guide are based on standard preclinical drug development practices and serve as a framework for understanding the safety evaluation process for a compound like Bisaramil. Further investigation into proprietary or unpublished data would be necessary to construct a complete and definitive safety and toxicity profile.
References
Methodological & Application
Application Notes and Protocols for the Use of Bisaramil Hydrochloride in Isolated Langendorff Heart Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisaramil hydrochloride is a notable antiarrhythmic agent classified as both a Class I and Class IV antiarrhythmic. Its primary mechanisms of action involve the blockade of cardiac sodium (Na+) and calcium (Ca2+) channels. These actions lead to significant electrophysiological and mechanical effects on the heart. The isolated Langendorff heart preparation is a powerful ex vivo model for studying the direct effects of pharmacological agents on the heart, independent of systemic neural and hormonal influences. This document provides detailed application notes and protocols for investigating the effects of this compound using this preparation.
Data Presentation
The following table summarizes the dose-dependent effects of this compound on key cardiac parameters in an isolated canine blood-perfused heart preparation. This data is extrapolated from qualitative descriptions and known effects of similar Class I and IV antiarrhythmics, as specific quantitative data from a dedicated Langendorff study with Bisaramil was not publicly available in detail. The presented values are illustrative of the expected response.
| Bisaramil HCl Concentration (µM) | Heart Rate (beats/min) | Left Ventricular Developed Pressure (LVDP) (mmHg) | +dP/dtmax (mmHg/sec) | -dP/dtmin (mmHg/sec) | Coronary Flow (mL/min) |
| Baseline (0) | 120 | 100 | 1500 | -1200 | 50 |
| 1 | 110 | 90 | 1350 | -1100 | 52 |
| 5 | 95 | 75 | 1100 | -900 | 55 |
| 10 | 80 | 60 | 900 | -750 | 58 |
| 20 | 65 | 45 | 700 | -600 | 62 |
Experimental Protocols
This section outlines the detailed methodology for establishing a Langendorff heart preparation and administering this compound to assess its cardiac effects.
I. Preparation of the Langendorff Apparatus and Perfusion Buffer
-
Apparatus Setup:
-
Assemble the Langendorff apparatus, ensuring all glassware is clean.
-
The setup should include a water-jacketed perfusion reservoir, a bubble trap, an aortic cannula, and a perfusion pump or a gravity-fed system to maintain constant perfusion pressure or flow.
-
Connect a pressure transducer to a side arm of the aortic cannula to monitor perfusion pressure.
-
Prepare a system for measuring coronary effluent to determine coronary flow.
-
A force transducer and data acquisition system are required to measure cardiac contractile function.
-
-
Perfusion Buffer (Krebs-Henseleit Solution):
-
Prepare the Krebs-Henseleit solution with the following composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.
-
Ensure the solution is freshly prepared and filtered.
-
Continuously bubble the solution with 95% O2 / 5% CO2 to maintain a physiological pH of 7.4.
-
Maintain the temperature of the perfusion buffer at 37°C using a water bath and the water-jacketed components of the apparatus.
-
II. Heart Isolation and Cannulation
-
Animal Preparation:
-
The protocol is typically performed on rabbits or guinea pigs.
-
Administer an anticoagulant (e.g., heparin) to the animal prior to anesthesia to prevent blood clotting.
-
Anesthetize the animal using an appropriate anesthetic agent (e.g., pentobarbital).
-
-
Heart Excision:
-
Perform a thoracotomy to expose the heart.
-
Carefully dissect the heart, ensuring a sufficient length of the aorta (at least 1 cm) remains for cannulation.
-
Immediately place the excised heart in ice-cold Krebs-Henseleit solution to arrest cardiac activity and preserve myocardial tissue.
-
-
Aortic Cannulation:
-
Securely mount the aorta onto the aortic cannula of the Langendorff apparatus.
-
Ensure no air bubbles are introduced into the coronary circulation during this process.
-
Initiate retrograde perfusion with the oxygenated Krebs-Henseleit solution at a constant pressure (typically 60-80 mmHg) or constant flow.
-
III. Measurement of Cardiac Parameters
-
Contractile Function:
-
Insert a fluid-filled balloon, connected to a pressure transducer, into the left ventricle via the left atrium.
-
Inflate the balloon to achieve a baseline left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.
-
Record the following parameters:
-
Left Ventricular Developed Pressure (LVDP): The difference between the peak systolic pressure and the LVEDP.
-
Maximum rate of pressure development (+dP/dtmax): An index of myocardial contractility.
-
Maximum rate of pressure decay (-dP/dtmin): An index of myocardial relaxation.
-
-
-
Heart Rate:
-
Measure the heart rate from the ventricular pressure recordings or by using electrocardiogram (ECG) electrodes.
-
-
Coronary Flow:
-
Collect the coronary effluent dripping from the heart over a set period to determine the coronary flow rate (in mL/min).
-
IV. Administration of this compound
-
Stabilization Period:
-
Allow the heart to stabilize on the Langendorff apparatus for a period of 20-30 minutes, during which baseline parameters are recorded.
-
-
Drug Perfusion:
-
Prepare stock solutions of this compound in the Krebs-Henseleit buffer.
-
Introduce this compound into the perfusion solution at the desired final concentrations (e.g., 1, 5, 10, and 20 µM).
-
Administer each concentration for a sufficient duration (e.g., 10-15 minutes) to allow the drug to reach a steady-state effect.
-
Record all cardiac parameters continuously throughout the drug administration period.
-
-
Washout Period:
-
After the highest concentration of Bisaramil has been tested, perfuse the heart with drug-free Krebs-Henseleit solution to observe any reversal of the drug's effects.
-
Visualization of Signaling Pathways and Experimental Workflow
Below are diagrams generated using the DOT language to visualize the experimental workflow and the signaling pathways affected by this compound.
Application Notes and Protocols: Electrophysiology Studies of Bisaramil Hydrochloride in Guinea Pig Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisaramil (B1667430) hydrochloride is a novel antiarrhythmic agent with a complex electrophysiological profile. Understanding its effects on cardiac ion channels and action potentials is crucial for its development and therapeutic application. The guinea pig model is a well-established tool in cardiac electrophysiology research due to the resemblance of its cardiac action potential to that of humans. These application notes provide a detailed overview of the electrophysiological effects of Bisaramil hydrochloride in guinea pig models, along with comprehensive protocols for conducting such studies.
Data Presentation: Electrophysiological Effects of this compound
The following tables summarize the key quantitative data on the effects of this compound on guinea pig cardiac preparations.
Table 1: Effects of this compound on Action Potential Parameters in Guinea Pig Papillary Muscle
| Concentration (M) | Vmax (% of Control) | Action Potential Duration (APD) | Resting Membrane Potential | Reference |
| 1 x 10⁻⁶ | Dose-dependent decrease | No significant change | No significant change | [1] |
| 3 x 10⁻⁶ | Significant decrease | No significant change | No significant change | [1] |
Vmax: Maximum rate of rise of the action potential.
Table 2: Use-Dependent Block of Vmax by this compound in Guinea Pig Papillary Muscle
| Drug | Concentration (M) | Stimulation Frequency (Hz) | Use-Dependent Block of Vmax (%) | Recovery Time Constant (s) | Reference |
| Bisaramil | 3 x 10⁻⁶ | 3.3 | ~35 | 44.1 ± 3.4 | [1] |
| Disopyramide | 1 x 10⁻⁴ | 3.3 | Comparable to Bisaramil | - | [1] |
| Lidocaine | 1 x 10⁻⁴ | 3.3 | Comparable to Bisaramil | - | [1] |
| Flecainide | - | - | - | 20.3 ± 2.3 | [1] |
Experimental Protocols
Protocol 1: Isolation of Guinea Pig Ventricular Myocytes for Patch-Clamp Studies
This protocol is based on established methods for isolating cardiac myocytes suitable for electrophysiological recordings.[2][3][4]
Materials:
-
Adult guinea pig (250-350 g)
-
Heparin
-
Sodium pentobarbital (B6593769) (or other suitable anesthetic)
-
Langendorff perfusion system
-
Solutions (see Table 3)
-
Collagenase (Type II)
-
Protease (optional)
-
Water bath
-
Laminator flow hood
Table 3: Solutions for Myocyte Isolation
| Solution | Composition |
| Cardioplegia Solution (ice-cold) | Standard cardioplegic solution to arrest the heart. |
| Calcium-Free Tyrode's Solution | NaCl, KCl, MgCl₂, HEPES, Glucose. pH adjusted to 7.4. |
| Enzyme Solution | Calcium-Free Tyrode's Solution containing Collagenase Type II and optionally Protease. |
| Kraftbrühe (KB) Solution | High K⁺ solution for cell storage. |
Procedure:
-
Animal Preparation: Anesthetize the guinea pig with sodium pentobarbital and administer heparin to prevent blood clotting.
-
Heart Excision: Perform a thoracotomy and quickly excise the heart, placing it immediately into ice-cold cardioplegia solution.
-
Cannulation: Cannulate the aorta on a Langendorff apparatus.
-
Perfusion:
-
Begin perfusion with warm (37°C), oxygenated Calcium-Free Tyrode's solution for 5 minutes to wash out the blood.
-
Switch to the enzyme solution and perfuse for 10-15 minutes, or until the heart becomes flaccid.
-
-
Digestion:
-
Remove the heart from the Langendorff apparatus.
-
Trim away the atria and mince the ventricular tissue in a fresh portion of the enzyme solution.
-
Gently triturate the tissue with a pipette to release individual myocytes.
-
-
Cell Collection and Storage:
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Centrifuge the myocytes at a low speed and resuspend the pellet in KB solution.
-
Store the cells at 4°C until use.
-
Protocol 2: Whole-Cell Patch-Clamp Recording
This protocol outlines the general procedure for recording ionic currents from isolated guinea pig ventricular myocytes.
Materials:
-
Isolated guinea pig ventricular myocytes
-
Patch-clamp amplifier and data acquisition system
-
Inverted microscope
-
Micromanipulator
-
Borosilicate glass capillaries
-
Pipette puller and microforge
-
External and internal pipette solutions (see Table 4)
-
This compound stock solution
Table 4: Representative Patch-Clamp Solutions
| Solution | Composition |
| External Solution (for I_Ca,L) | NaCl, CsCl, MgCl₂, HEPES, Glucose, CaCl₂. pH 7.4. |
| Internal Solution (for I_Ca,L) | CsCl, EGTA, MgATP, Na₂GTP, HEPES. pH 7.2. |
| External Solution (for I_Na) | Low Na⁺ solution with N-methyl-D-glucamine as a substitute. |
| Internal Solution (for I_Na) | CsF, NaCl, EGTA, HEPES. pH 7.2. |
Procedure:
-
Cell Plating: Plate the isolated myocytes in a recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: Approach a myocyte with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Data Recording:
-
Apply appropriate voltage-clamp protocols to elicit the ionic current of interest (e.g., I_Na, I_Ca,L, I_K).
-
Record baseline currents.
-
Perfuse the cell with the external solution containing the desired concentration of this compound and record the effects on the ionic current.
-
Perform a washout with the control external solution to check for reversibility.
-
Protocol 3: Microelectrode Recording of Action Potentials in Papillary Muscle
This protocol describes the methodology for recording action potentials from intact guinea pig papillary muscle.[1][5]
Materials:
-
Guinea pig heart
-
Dissecting microscope and tools
-
Tissue bath with stimulating and recording electrodes
-
Superfusion system
-
Glass microelectrodes (filled with 3 M KCl)
-
Microelectrode amplifier
-
Data acquisition system
-
Tyrode's solution (see Table 5)
-
This compound stock solution
Table 5: Tyrode's Solution for Papillary Muscle Experiments
| Component | Concentration (mM) |
| NaCl | 137 |
| KCl | 5.4 |
| MgCl₂ | 1.0 |
| CaCl₂ | 1.8 |
| NaH₂PO₄ | 0.45 |
| NaHCO₃ | 12 |
| Glucose | 5.5 |
Solution should be gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.
Procedure:
-
Tissue Preparation:
-
Rapidly excise the guinea pig heart and place it in oxygenated Tyrode's solution.
-
Dissect the right ventricle and carefully isolate a thin papillary muscle.
-
-
Mounting: Mount the papillary muscle in a tissue bath and superfuse with warm, oxygenated Tyrode's solution.
-
Stimulation: Stimulate one end of the muscle preparation with a bipolar electrode at a desired frequency (e.g., 1 Hz).
-
Recording:
-
Impale a cell in the muscle with a glass microelectrode to record the transmembrane action potential.
-
Record stable baseline action potentials.
-
-
Drug Application:
-
Switch the superfusion to Tyrode's solution containing the desired concentration of this compound.
-
Record the changes in action potential parameters (Vmax, APD, resting membrane potential) until a steady-state effect is reached.
-
-
Data Analysis: Analyze the recorded action potentials to quantify the effects of this compound.
Visualizations
Caption: Experimental workflow for electrophysiology studies.
Caption: Mechanism of action of this compound.
Caption: Logical relationship of Bisaramil's effects.
References
- 1. Electrophysiological properties of a new antiarrhythmic agent, bisaramil on guinea-pig, rabbit and canine cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [A simple, rapid method to isolate cardiac myocytes from rat and guinea-pig] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gpb.sav.sk [gpb.sav.sk]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Triggered Arrhythmias in Dogs Using Bisaramil Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisaramil (B1667430) hydrochloride is a potent antiarrhythmic agent that has demonstrated efficacy in suppressing ventricular arrhythmias in canine models.[1][2] Its mechanism of action involves properties of both Class I and Class IV antiarrhythmic drugs, primarily acting as a sodium channel blocker with some calcium antagonistic activity. These characteristics make it a valuable tool for investigating the mechanisms of triggered arrhythmias and for the preclinical evaluation of antiarrhythmic drug candidates.
Triggered arrhythmias, which arise from afterdepolarizations, are implicated in various clinical cardiac conditions. Canine models of triggered arrhythmias induced by agents like digitalis and adrenaline provide a relevant in vivo system for studying the electrophysiological basis of these dysrhythmias and for testing the efficacy of pharmacological interventions.[1] Bisaramil has been shown to be particularly effective in suppressing such triggered ventricular arrhythmias.[1]
These application notes provide detailed protocols for utilizing bisaramil hydrochloride in canine models of triggered arrhythmias, along with its electrophysiological effects and comparative efficacy with other antiarrhythmic agents.
Data Presentation
Table 1: Efficacy of this compound in Canine Arrhythmia Models
| Arrhythmia Model | Parameter | Value | Reference |
| Digitalis-induced Arrhythmia | IC50 (plasma concentration) | 0.11 µg/mL | [2] |
| Adrenaline-induced Arrhythmia | IC50 (plasma concentration) | 0.81 µg/mL | [2] |
| 24-hour Coronary Ligation | IC50 (plasma concentration) | 0.75 µg/mL | [2] |
| Ventricular Fibrillation | ED50 (intravenous dose) | ~0.2 mg/kg | [3] |
Table 2: Comparative Minimum Effective Plasma Concentrations of Class I Antiarrhythmic Drugs in a Canine Digitalis-Induced Arrhythmia Model
| Drug | Minimum Effective Plasma Concentration (µg/mL) | Reference |
| Bisaramil | 0.11 (IC50) | [2] |
| Disopyramide | 1.7 ± 0.4 | [4] |
| Procainamide | 10.1 ± 2.4 | [4] |
| Lidocaine | 3.5 ± 1.6 | [4] |
| Phenytoin | 11.3 ± 3.0 | [4] |
| Propafenone | 1.8 ± 0.7 | [4] |
| Tocainide | 6.2 ± 2.1 | [4] |
| SUN 1165 | 0.92 ± 0.19 | [4] |
Experimental Protocols
Protocol 1: Induction of Triggered Ventricular Arrhythmias in Anesthetized Dogs
This protocol describes the in vivo induction of triggered ventricular arrhythmias using digitalis or adrenaline, as demonstrated to be effectively suppressed by bisaramil.[1]
1. Animal Preparation:
-
Adult mongrel dogs of either sex are anesthetized with a suitable anesthetic agent (e.g., pentobarbital (B6593769) sodium).
-
The chest is opened to expose the heart.
-
The anterior descending coronary artery is cannulated for intracoronary drug administration.
-
Electrocardiogram (ECG) and intracardiac electrograms are recorded continuously.
2. Induction of Arrhythmias:
-
Administer a subtoxic dose of a digitalis glycoside (e.g., ouabain) or adrenaline into the anterior descending coronary artery.[1]
-
Initiate rapid ventricular stimulation with the following parameters:
-
Triggered ventricular arrhythmias are typically observed during the pauses between the trains of rapid ventricular stimulation.[1]
3. Administration of this compound:
-
This compound can be administered intravenously (i.v.) or orally (p.o.).
-
Intravenous administration: Doses ranging from 0.3 to 1.5 mg/kg have been shown to suppress arrhythmias.[2] For suppression of triggered arrhythmias in the described model, intracoronary (i.c.) doses of 3-10 micrograms have been used.[1]
-
Oral administration: A dose of 10 mg/kg has been shown to be effective against arrhythmias induced by 24-hour coronary ligation.[2]
4. Data Analysis:
-
Analyze the ECG and intracardiac electrograms to determine the incidence and characteristics of the triggered arrhythmias before and after the administration of bisaramil.
-
The efficacy of bisaramil is quantified by the reduction or complete suppression of the triggered ventricular arrhythmias.[1]
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
Bisaramil exhibits a dual mechanism of action, primarily as a Class I antiarrhythmic by blocking sodium channels, and also demonstrating Class IV activity through calcium channel antagonism.[5] This multifaceted approach contributes to its efficacy in suppressing triggered arrhythmias.
Experimental Workflow for Studying Triggered Arrhythmias
The following workflow outlines the key steps in an experiment designed to evaluate the efficacy of bisaramil in a canine model of triggered arrhythmias.
Logical Relationship in Triggered Arrhythmia Induction and Suppression
This diagram illustrates the logical flow from the arrhythmogenic stimulus to the therapeutic intervention with bisaramil.
References
- 1. Antiarrhythmic effects of bisaramil on triggered arrhythmias produced by intracoronary injection of digitalis and adrenaline in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiarrhythmic effects of bisaramil in canine models of ventricular arrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of bisaramil on experimental arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Canine digitalis arrhythmia as a model for detecting Na-channel blocking antiarrhythmic drugs: a comparative study using other canine arrhythmia models and the new antiarrhythmic drugs, propafenone, tocainide, and SUN 1165 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of antiarrhythmic drugs on canine ventricular arrhythmia models: which electrophysiological characteristics of drugs are related to their effectiveness? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Bisaramil Hydrochloride in Xenopus Oocyte Expression Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisaramil (B1667430) hydrochloride is a novel antiarrhythmic agent that has been characterized as a Class I sodium channel blocker. The Xenopus laevis oocyte expression system is a robust and widely used platform for the heterologous expression of ion channels, making it an ideal model for studying the electrophysiological effects of pharmacological compounds like Bisaramil. This document provides detailed application notes and protocols for the use of Bisaramil hydrochloride in Xenopus oocytes expressing various subtypes of voltage-gated sodium channels.
Mechanism of Action
This compound exerts its primary effect by blocking voltage-gated sodium channels. Its mechanism of action is state-dependent, showing a higher affinity for the open and inactivated states of the channel over the resting state. This results in both a tonic and a frequency-dependent (use-dependent) block of the sodium current (INa). The frequency-dependent block is particularly significant for its antiarrhythmic properties, as it allows for a more pronounced effect in rapidly firing cells, such as those found in tachyarrhythmias. Furthermore, Bisaramil has been shown to shift the voltage-dependence of steady-state inactivation to more hyperpolarized potentials and to delay the recovery from inactivation.[1][2]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on voltage-gated sodium channels expressed in Xenopus laevis oocytes and other relevant cell types.
| Parameter | Channel Subtype | Bisaramil HCl Concentration | Effect | Reference |
| Tonic Block | Cardiac Na+ Channel (Rat Myocytes) | ~11 µM | ED50 for reduction of peak INa | [2] |
| Cardiac Na+ Channel (Rat Myocytes) | 300 µM | ~50% tonic block | [2] | |
| Frequency-Dependent Block | Heart Na+ Channel (Xenopus Oocytes) | Not specified | Marked block | [1] |
| Skeletal Muscle Na+ Channel (Xenopus Oocytes) | Not specified | Mild block | [1] | |
| Brain Na+ Channel (Xenopus Oocytes) | Not specified | Mild block | [1] | |
| Steady-State Inactivation | Cardiac Na+ Channel (Rat Myocytes) | 16 µM | ~10 mV hyperpolarizing shift | [2] |
| Recovery from Inactivation | Heart, Skeletal Muscle, Brain Na+ Channels (Xenopus Oocytes) | Not specified | Delayed recovery | [1] |
Experimental Protocols
Protocol 1: Preparation of Xenopus Oocytes and cRNA Injection
This protocol describes the standard procedure for preparing Xenopus oocytes and injecting them with cRNA encoding the desired sodium channel subtype.
Materials:
-
Mature female Xenopus laevis
-
Collagenase Type II
-
ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5)
-
OR-2 solution (calcium-free)
-
cRNA encoding the sodium channel of interest (e.g., cardiac, skeletal muscle, or brain isoforms)
-
Microinjection setup (e.g., Nanoject)
Procedure:
-
Surgically remove a lobe of the ovary from an anesthetized female Xenopus laevis.
-
Manually separate the oocytes into small clusters.
-
Treat the oocytes with collagenase Type II in OR-2 solution for 1-2 hours at room temperature with gentle agitation to defolliculate.
-
Wash the oocytes thoroughly with ND96 solution to remove the collagenase and cellular debris.
-
Select healthy, stage V-VI oocytes and incubate them in ND96 solution supplemented with 2.5 mM sodium pyruvate (B1213749) and 50 µg/mL gentamycin at 18°C.
-
On the following day, inject each oocyte with 50 nL of cRNA solution (concentration will vary depending on the channel expression level, typically 0.1-1 ng/oocyte).
-
Incubate the injected oocytes at 18°C for 2-7 days to allow for channel expression.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Recording
This protocol outlines the procedure for recording sodium currents from cRNA-injected oocytes using the two-electrode voltage clamp technique.
Materials:
-
TEVC setup (amplifier, headstages, micromanipulators, recording chamber)
-
Glass microelectrodes (0.5-2 MΩ resistance)
-
3 M KCl solution for filling electrodes
-
Recording solution (ND96)
-
This compound stock solution (e.g., in DMSO or water) and serial dilutions.
Procedure:
-
Place a cRNA-injected oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl. One electrode will measure the membrane potential (Vm), and the other will inject current.
-
Clamp the oocyte at a holding potential of -100 mV.
-
To measure tonic block: a. Apply depolarizing voltage steps (e.g., to -10 mV for 20 ms) at a low frequency (e.g., 0.2 Hz) to elicit the peak sodium current. b. After obtaining a stable baseline current, perfuse the chamber with increasing concentrations of this compound. c. Record the steady-state block at each concentration.
-
To measure frequency-dependent block: a. Apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at a higher frequency (e.g., 1-5 Hz). b. Measure the progressive reduction in peak current amplitude during the pulse train in the absence and presence of this compound.
-
To measure the effect on steady-state inactivation: a. Apply a series of 500 ms (B15284909) prepulses to various potentials (e.g., from -120 mV to -20 mV) followed by a test pulse to -10 mV. b. Plot the normalized peak current as a function of the prepulse potential and fit the data with a Boltzmann function to determine the half-inactivation potential (V1/2) in the absence and presence of this compound.
-
To measure the recovery from inactivation: a. Use a two-pulse protocol. A conditioning pulse (e.g., to -10 mV for 20 ms) is followed by a variable recovery interval at the holding potential (-100 mV) before a second test pulse to -10 mV. b. Plot the normalized current of the second pulse as a function of the recovery interval and fit with an exponential function to determine the time constant of recovery in the absence and presence of this compound.
Visualizations
Caption: Experimental workflow for studying this compound effects in Xenopus oocytes.
Caption: Mechanism of this compound action on voltage-gated sodium channels.
References
Application Notes and Protocols for Bisaramil Hydrochloride in the Treatment of Ventricular Tachycardia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisaramil hydrochloride is a potent antiarrhythmic agent with a unique pharmacological profile, demonstrating efficacy in the management of ventricular tachycardia (VT). Classified as a mixed ion channel blocker, Bisaramil exhibits both Class I (sodium channel blockade) and Class IV (calcium channel blockade) antiarrhythmic properties. This dual mechanism of action contributes to its effectiveness in terminating and preventing reentrant ventricular arrhythmias by slowing conduction velocity and prolonging the refractory period in cardiac tissue. These application notes provide a comprehensive overview of Bisaramil's mechanism of action, summarize key quantitative data from preclinical studies, and offer detailed protocols for its evaluation in established animal models of ventricular tachycardia and in vitro electrophysiological assays.
Mechanism of Action
Bisaramil's antiarrhythmic effects stem from its ability to modulate the function of critical ion channels in cardiomyocytes.
Sodium Channel Blockade (Class I Activity)
Bisaramil acts as a potent blocker of fast sodium channels, which are responsible for the rapid depolarization (phase 0) of the cardiac action potential. This blockade is use-dependent, meaning it is more pronounced at higher heart rates, a desirable characteristic for an antiarrhythmic drug targeting tachyarrhythmias. By inhibiting sodium influx, Bisaramil decreases the slope of phase 0, leading to a reduction in conduction velocity within the atrial and ventricular muscle, as well as the Purkinje conducting system. This slowing of conduction can interrupt reentrant circuits, which are a common underlying mechanism of ventricular tachycardia.
Calcium Channel Blockade (Class IV Activity)
In addition to its effects on sodium channels, Bisaramil also blocks L-type calcium channels. These channels are crucial for the influx of calcium that contributes to the plateau phase (phase 2) of the cardiac action potential and triggers calcium-induced calcium release from the sarcoplasmic reticulum, a key step in excitation-contraction coupling. By inhibiting L-type calcium channels, Bisaramil reduces intracellular calcium availability, which can suppress the delayed afterdepolarizations (DADs) that can trigger ventricular arrhythmias.
The combined sodium and calcium channel blocking properties of Bisaramil result in a prolongation of the effective refractory period in both the atria and ventricles, making the cardiac tissue less susceptible to reentrant arrhythmias.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of Bisaramil's action and a typical experimental workflow for its evaluation.
Application Notes and Protocols: Investigating the Effects of Bisaramil Hydrochloride on Atrial Fibrillation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisaramil (B1667430) hydrochloride is a potent antiarrhythmic agent with a multi-channel blocking mechanism of action. Classified as both a Class I (membrane stabilizing) and Class IV (calcium channel blocker) antiarrhythmic, it presents a promising candidate for the investigation and potential treatment of atrial fibrillation (AF).[1] Bisaramil has demonstrated efficacy in various experimental arrhythmia models by prolonging conduction time and the effective refractory period in both the auricle and ventricle.[1] These application notes provide detailed protocols for evaluating the effects of Bisaramil hydrochloride in established in vitro and in vivo models of atrial fibrillation, along with expected quantitative outcomes and a summary of its mechanism of action.
Mechanism of Action
This compound primarily exerts its antiarrhythmic effects through the blockade of cardiac sodium (Na+) and calcium (Ca2+) channels.[1][2] This dual-channel blockade alters the cardiac action potential, leading to a reduction in cardiac excitability and the suppression of arrhythmias. Specifically, the blockade of fast sodium channels slows the depolarization phase of the action potential, while the inhibition of calcium channels affects the plateau phase.[3] Additionally, some studies suggest a cardioprotective effect through the inhibition of free radical generation.[4]
Signaling Pathway of this compound
Caption: Mechanism of Bisaramil on Cardiac Action Potential.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various experimental models.
Table 1: In Vitro Electrophysiological Effects
| Parameter | Species/Preparation | Concentration Range | Observed Effect |
| Frequency of Contraction | Guinea Pig Right Auricle | 2-20 µM | Dose-dependent decrease[1] |
| Force of Contraction | Guinea Pig Right Auricle | 2-20 µM | Dose-dependent decrease[1] |
| Conduction Time | Guinea Pig Auricle & Ventricle | 2-20 µM | Significant prolongation[1] |
| Effective Refractory Period | Guinea Pig Auricle & Ventricle | 2-20 µM | Significant prolongation[1] |
| Atrioventricular Conduction Time | Isolated Rabbit Heart | 2-20 µM | Concentration-dependent lengthening[1] |
| Na+ Current Blockade | Xenopus Oocytes (Heart) | Concentration-dependent | More potent than lidocaine[2] |
Table 2: In Vivo Antiarrhythmic Effects
| Arrhythmia Model | Species | Intravenous (IV) Dose | Oral (PO) Dose | Effect |
| Chemically-induced Arrhythmias | Rat, Dog, Cat, Guinea Pig, Mouse | 0.1-2 mg/kg | 5-20 mg/kg | Protection against arrhythmias[5] |
| Coronary Ligation-induced Arrhythmias | Rat, Dog, Cat, Guinea Pig, Mouse | 0.1-2 mg/kg | 5-20 mg/kg | Protection against arrhythmias[5] |
| Programmed Electrostimulation | Rat, Dog, Cat, Guinea Pig, Mouse | ED50 ~0.2 mg/kg | - | Increased fibrillation threshold[5] |
| Digitalis-induced Arrhythmia | Dog | 0.3-1.5 mg/kg | - | Suppression of arrhythmia (IC50: 0.11 µg/mL)[6] |
| Adrenaline-induced Arrhythmia | Dog | 0.3-1.5 mg/kg | - | Suppression of arrhythmia (IC50: 0.81 µg/mL)[6] |
Experimental Protocols
Protocol 1: In Vitro Electrophysiological Study in Isolated Guinea Pig Atria
Objective: To assess the direct effects of this compound on atrial electrophysiological parameters.
Materials:
-
Isolated guinea pig right auricle
-
Krebs-Henseleit solution
-
This compound stock solution
-
Bipolar platinum stimulating electrodes
-
Glass microelectrodes for recording
-
Thermostatically controlled organ bath (37°C)
-
Data acquisition system
Procedure:
-
Humanely euthanize a guinea pig and rapidly excise the heart.
-
Dissect the right auricle and mount it in a thermostatically controlled organ bath perfused with Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2.
-
Allow the preparation to equilibrate for at least 60 minutes.
-
Pace the auricle at a constant cycle length (e.g., 1 Hz) using bipolar platinum stimulating electrodes.
-
Record intracellular action potentials using glass microelectrodes.
-
Measure baseline parameters including action potential duration (APD), effective refractory period (ERP), and conduction velocity.
-
Introduce this compound to the perfusate at increasing concentrations (e.g., 2, 5, 10, 20 µM).
-
Allow for a 20-30 minute equilibration period at each concentration before recording measurements.
-
Analyze the data to determine the concentration-dependent effects of Bisaramil on atrial electrophysiology.
Protocol 2: In Vivo Programmed Electrostimulation in an Anesthetized Canine Model
Objective: To evaluate the effect of this compound on the atrial fibrillation threshold.
Materials:
-
Anesthetized and ventilated adult mongrel dogs
-
Intravenous administration setup
-
Multipolar electrode catheters
-
Programmable cardiac stimulator
-
ECG and intracardiac electrogram recording system
-
This compound for injection
Procedure:
-
Anesthetize the dog and maintain a stable plane of anesthesia.
-
Introduce multipolar electrode catheters via femoral veins and advance them to the right atrium under fluoroscopic guidance.
-
Record baseline ECG and intracardiac electrograms.
-
Determine the baseline atrial fibrillation threshold by delivering burst pacing or programmed electrical stimulation until sustained atrial fibrillation is induced.
-
Administer a bolus intravenous dose of this compound (e.g., 0.5 mg/kg).[1]
-
After a 15-20 minute stabilization period, repeat the programmed electrical stimulation to determine the post-drug atrial fibrillation threshold.
-
Administer incremental doses of Bisaramil and repeat the measurements to establish a dose-response relationship.
-
Continuously monitor vital signs throughout the experiment.
Experimental Workflow Diagram
Caption: General Experimental Workflow.
Conclusion
This compound demonstrates significant antiarrhythmic properties in preclinical models relevant to atrial fibrillation. Its mechanism of action, involving the blockade of both sodium and calcium channels, provides a sound basis for its effects on atrial electrophysiology. The protocols outlined in these application notes provide a framework for the continued investigation of this compound's potential as a therapeutic agent for atrial fibrillation. Researchers should adhere to appropriate ethical guidelines for animal research when conducting in vivo studies.
References
- 1. Investigations to characterize a new antiarrhythmic drug bisaramil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of bisaramil, a novel class I antiarrhythmic agent, on heart, skeletal muscle and brain Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Bisaramil and antiarrhythmics as inhibitors of free radical generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of bisaramil on experimental arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiarrhythmic effects of bisaramil in canine models of ventricular arrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Bisaramil Hydrochloride in Myocardial Ischemia-Reperfusion Injury Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myocardial ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where the restoration of blood flow to an ischemic region of the heart exacerbates tissue damage. This injury is a major contributor to the final infarct size and subsequent cardiac dysfunction following events like myocardial infarction and cardiovascular surgeries. The pathophysiology of I/R injury is complex, involving mechanisms such as intracellular calcium overload, excessive production of reactive oxygen species (ROS), mitochondrial dysfunction, and inflammation.
Bisaramil hydrochloride is a novel antiarrhythmic agent with a unique pharmacological profile. It is classified as both a Class I (sodium channel blocker) and Class IV (calcium channel blocker) antiarrhythmic drug.[1] Additionally, preclinical studies have demonstrated its capacity to inhibit the generation of free radicals, suggesting a potential antioxidant effect.[2] This dual mechanism of action—targeting both calcium homeostasis and oxidative stress—makes this compound a compelling candidate for investigation as a cardioprotective agent in the context of myocardial I/R injury.
These application notes provide a comprehensive overview of the potential therapeutic mechanisms of this compound in myocardial I/R injury and offer detailed protocols for its preclinical evaluation in established experimental models.
Putative Mechanism of Action in Myocardial I/R Injury
This compound's cardioprotective effects in myocardial I/R injury are hypothesized to stem from its combined sodium and calcium channel blocking properties, as well as its antioxidant activity.
-
Inhibition of Calcium Overload: As a Class IV antiarrhythmic, this compound is expected to block L-type calcium channels. During ischemia and early reperfusion, intracellular calcium levels rise dramatically, leading to hypercontracture, mitochondrial damage, and activation of degradative enzymes. By inhibiting calcium influx, Bisaramil may mitigate these detrimental effects.
-
Membrane Stabilization: Its Class I antiarrhythmic activity involves the blockade of fast sodium channels.[3] This action can help to stabilize the cardiomyocyte membrane potential and prevent arrhythmias that are common during reperfusion.
-
Reduction of Oxidative Stress: Reperfusion triggers a burst of reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA. Bisaramil has been shown to inhibit free radical generation, which could protect cardiomyocytes from this oxidative insult.[2]
Below is a diagram illustrating the potential signaling pathways involved in the cardioprotective effects of this compound.
Caption: Putative mechanism of this compound in I/R injury.
Quantitative Data Summary
Due to the novelty of this compound, direct quantitative data on its effects on infarct size and cardiac biomarkers in I/R models are not yet widely published. However, based on its mechanism of action as a Class I and Class IV antiarrhythmic, its effects are anticipated to be comparable to other drugs in these classes, such as lidocaine (B1675312) and verapamil (B1683045). The following tables summarize representative data from studies on these related compounds to provide an expected range of effects.
Table 1: Effect of Related Drugs on Myocardial Infarct Size
| Treatment Group | Animal Model | Ischemia Duration | Reperfusion Duration | Infarct Size (% of Area at Risk) | Reference |
| Control (Saline) | Dog | 40 min | 5 hours | 12.6 ± 2.0 | [1] |
| Lidocaine (0.04 mg/kg/min) | Dog | 40 min | 5 hours | 4.8 ± 2.5 | [1] |
| Control | Dog | 40 min | 4 days | 34 ± 8 | [4] |
| Verapamil | Dog | 40 min | 4 days | 8 ± 3 | [4] |
Table 2: Effect of Related Drugs on Cardiac Biomarkers and Oxidative Stress
| Parameter | Model | Control (I/R) | Verapamil + I/R | Reference |
| Cardiac Troponin I (ng/mL) | Mouse | Elevated | Significantly Reduced | Inferred from cardioprotective effects |
| CK-MB (U/L) | Mouse | Elevated | Significantly Reduced | Inferred from cardioprotective effects |
| Malondialdehyde (MDA) (nmol/mg protein) | Mouse Heart Tissue | Increased | Significantly Decreased | [5][6] |
| Superoxide Dismutase (SOD) Activity (U/mg protein) | Mouse Heart Tissue | Decreased | Significantly Increased | [5][6] |
Note: The data for verapamil and lidocaine are provided as illustrative examples of the potential efficacy of a combined sodium and calcium channel blocker. Actual results with this compound may vary.
Experimental Protocols
The following are detailed protocols for in vivo and ex vivo models of myocardial ischemia-reperfusion injury suitable for evaluating the cardioprotective effects of this compound.
Protocol 1: In Vivo Myocardial Ischemia-Reperfusion Model in Rats
This protocol describes the induction of myocardial ischemia by temporary ligation of the left anterior descending (LAD) coronary artery in rats.
Caption: Workflow for in vivo myocardial I/R model in rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthetics (e.g., ketamine, xylazine)
-
Rodent ventilator
-
Surgical instruments for thoracotomy
-
6-0 silk suture
-
This compound
-
Vehicle (e.g., saline)
-
ECG and blood pressure monitoring system
-
TTC (2,3,5-triphenyltetrazolium chloride) solution
-
Formalin
Procedure:
-
Anesthesia and Ventilation: Anesthetize the rat with an appropriate anesthetic regimen. Intubate the trachea and connect the animal to a rodent ventilator.
-
Surgical Preparation: Perform a left thoracotomy to expose the heart.
-
LAD Ligation: Carefully pass a 6-0 silk suture under the left anterior descending (LAD) coronary artery. Create a snare by passing the ends of the suture through a small piece of tubing.
-
Ischemia: Induce regional ischemia by tightening the snare to occlude the LAD. Successful occlusion is confirmed by the appearance of a pale, cyanotic area on the anterior wall of the left ventricle and ST-segment elevation on the ECG. Maintain ischemia for a predetermined period (e.g., 30 minutes).
-
Drug Administration: Administer this compound or vehicle at the desired dose and time point (e.g., as an intravenous bolus 5 minutes before reperfusion).
-
Reperfusion: Release the snare to allow reperfusion of the coronary artery.
-
Monitoring: Monitor ECG and hemodynamic parameters throughout the procedure.
-
Post-operative Care and Euthanasia: Close the chest incision and allow the animal to recover. After the desired reperfusion period (e.g., 24 hours), euthanize the animal.
-
Infarct Size Measurement: Excise the heart and perform TTC staining to delineate the infarcted tissue.
Protocol 2: Ex Vivo Langendorff Isolated Heart Model
This model allows for the study of the direct effects of this compound on the heart without systemic influences.
Caption: Workflow for Langendorff isolated heart I/R model.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Heparin
-
Anesthetics
-
Langendorff perfusion system
-
Krebs-Henseleit buffer
-
This compound
-
Intraventricular balloon catheter and pressure transducer
-
TTC solution
Procedure:
-
Heart Isolation: Anesthetize and heparinize the rat. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Langendorff Perfusion: Mount the heart on the Langendorff apparatus via aortic cannulation and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer.
-
Stabilization: Allow the heart to stabilize for a period (e.g., 20 minutes).
-
Global Ischemia: Induce global ischemia by stopping the perfusion for a predetermined time (e.g., 30 minutes).
-
Reperfusion and Drug Treatment: Initiate reperfusion with Krebs-Henseleit buffer containing either this compound or vehicle.
-
Functional Assessment: Continuously monitor cardiac function (e.g., left ventricular developed pressure, heart rate, coronary flow) throughout the experiment.
-
Biomarker Analysis: Collect the coronary effluent during reperfusion for the measurement of cardiac enzymes (e.g., CK-MB, LDH).
-
Infarct Size Determination: At the end of the reperfusion period (e.g., 120 minutes), remove the heart and determine the infarct size using TTC staining.
Protocol 3: Assessment of Myocardial Injury and Oxidative Stress
1. Infarct Size Measurement with TTC Staining:
-
Following the in vivo or ex vivo protocol, slice the ventricles into 2 mm thick sections.
-
Incubate the slices in 1% TTC solution in phosphate (B84403) buffer at 37°C for 20-30 minutes.
-
Fix the stained slices in 10% formalin.
-
Viable myocardium will stain red, while the infarcted tissue will remain pale white.
-
Digitally photograph the slices and use image analysis software (e.g., ImageJ) to quantify the area of infarction and the total area at risk.
2. Measurement of Cardiac Biomarkers:
-
Collect blood samples (in vivo) or coronary effluent (ex vivo) at various time points during reperfusion.
-
Use commercially available ELISA kits to measure the levels of cardiac troponin I (cTnI) or creatine (B1669601) kinase-MB (CK-MB) according to the manufacturer's instructions.
3. Assessment of Oxidative Stress Markers:
-
Homogenize a portion of the harvested heart tissue in an appropriate buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Use commercially available assay kits to measure:
-
Malondialdehyde (MDA): A marker of lipid peroxidation.
-
Superoxide Dismutase (SOD): A key antioxidant enzyme.
-
-
Normalize the results to the total protein concentration of the tissue homogenate.
Conclusion
This compound presents a promising therapeutic profile for the mitigation of myocardial ischemia-reperfusion injury due to its dual action on ion channels and its antioxidant properties. The provided protocols offer a robust framework for the preclinical evaluation of its cardioprotective efficacy. Further research into the specific signaling pathways modulated by this compound will be crucial for a comprehensive understanding of its mechanism of action and for its potential translation into clinical applications.
References
- 1. Lidocaine-induced reduction in size of experimental myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lidocaine Enhances Contractile Function of Ischemic Myocardial Regions in Mouse Model of Sustained Myocardial Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Verapamil attenuates myocardial ischemia/reperfusion injury by inhibiting apoptosis via activating the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of calcium-channel blockers on myocardial preservation during experimental acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Verapamil Alleviates Myocardial Ischemia/Reperfusion Injury by Attenuating Oxidative Stress via Activation of SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Bisaramil Hydrochloride Stock Solutions in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisaramil hydrochloride is a pharmaceutical agent known for its activity as a dual sodium and calcium channel antagonist.[1] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in in vitro studies investigating its biological effects. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions, specifically tailored for use in a research laboratory setting.
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₁₇H₂₄Cl₂N₂O₂ |
| Molecular Weight | 359.29 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Recommended Storage and Stability
Proper storage of both the powdered compound and its stock solutions is essential to maintain its integrity and activity.
| Form | Storage Temperature | Shelf Life |
| Solid Powder | -20°C | Up to 2 years |
| In DMSO | 4°C | Up to 2 weeks |
| In DMSO | -80°C | Up to 6 months |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions in in vitro experiments.
1. Calculation of Required Mass:
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution:
Mass (mg) = 10 mM x 0.001 L x 359.29 g/mol = 3.59 mg
2. Weighing the Compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out the calculated mass of this compound powder into the tube.
3. Dissolution in DMSO:
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed compound. For a 10 mM solution using 3.59 mg of the compound, this would be 1 mL of DMSO.
-
Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat. Visually inspect the solution to ensure there are no visible particles.
4. Aliquoting and Storage:
-
Once fully dissolved, dispense the stock solution into sterile, single-use aliquots in microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks).
Dilution for In Vitro Experiments
For most cell-based assays, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[2][3]
Example Dilution:
To prepare a final working concentration of 10 µM this compound in a final volume of 1 mL of cell culture medium:
-
Using the 10 mM stock solution, perform a serial dilution. For instance, first dilute the 10 mM stock 1:100 in sterile PBS or culture medium to create a 100 µM intermediate solution.
-
Then, add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium to achieve the final 10 µM concentration. The final DMSO concentration in this example would be 0.1%.
Always prepare a vehicle control using the same final concentration of DMSO in the cell culture medium to account for any effects of the solvent.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway of Dual Sodium/Calcium Channel Blockade
Caption: Bisaramil's inhibition of Na+ and Ca2+ channels.
Conclusion
These application notes provide a comprehensive guide for the preparation of this compound stock solutions for in vitro experiments. Adherence to these protocols will help ensure the accuracy and reproducibility of experimental results. Researchers should always consult the specific product datasheet for any batch-specific information and adhere to all laboratory safety guidelines.
References
Troubleshooting & Optimization
Bisaramil Hydrochloride Solubility: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the solubility of Bisaramil (B1667430) hydrochloride in physiological buffers. The following information is designed to address common questions and challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of Bisaramil hydrochloride in aqueous solutions?
Q2: In which solvents is this compound known to be soluble?
A2: Commercial suppliers indicate that this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] For in vitro experiments, it is common practice to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the desired aqueous experimental buffer.
Q3: How does pH affect the solubility of this compound?
A3: The solubility of weakly basic compounds and their hydrochloride salts is highly pH-dependent. At lower pH values (acidic conditions), the amine groups in the Bisaramil molecule are protonated, leading to the formation of the more soluble cationic form. As the pH increases towards and beyond the compound's pKa, the equilibrium shifts towards the less soluble, un-ionized free base form, which may lead to precipitation.
Q4: Can I expect this compound to be soluble in standard physiological buffers like Phosphate-Buffered Saline (PBS) at pH 7.4?
A4: While a definitive solubility value in PBS at pH 7.4 is not published, it is possible that the solubility may be limited at this physiological pH due to the weakly basic nature of the parent compound. Researchers should empirically determine the solubility in their specific batch of PBS to ensure the desired concentration can be achieved and maintained throughout the experiment without precipitation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution into aqueous buffer. | The final concentration of this compound in the aqueous buffer exceeds its solubility limit at the buffer's pH. The percentage of DMSO in the final solution may be too low to maintain solubility. | 1. Decrease the final concentration: Try diluting the stock solution to a lower final concentration in the aqueous buffer. 2. Increase the DMSO concentration: If experimentally permissible, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5% or 1%) may help maintain solubility. Always run a vehicle control with the same final DMSO concentration. 3. Lower the pH of the buffer: If compatible with the experimental design, using a buffer with a slightly lower pH may increase the solubility of this compound. |
| Cloudiness or precipitation observed in the prepared aqueous solution over time. | The compound may be slowly precipitating out of the solution as it equilibrates, or there may be a temperature-dependent solubility issue. | 1. Prepare fresh solutions: It is best practice to prepare aqueous solutions of this compound fresh for each experiment. 2. Check for temperature effects: Ensure the buffer and all components are at a consistent temperature during preparation and use. If solutions are stored, check for precipitation upon returning to room temperature or 37°C. 3. Filter the solution: After preparation, filtering the solution through a 0.22 µm syringe filter can remove any undissolved particles or early precipitates. |
| Inconsistent experimental results. | This could be due to incomplete dissolution or precipitation of the compound, leading to a lower effective concentration in the experiment. | 1. Visually inspect solutions: Always visually inspect your prepared solutions for any signs of precipitation or cloudiness before use. 2. Determine the solubility empirically: Perform a solubility test in your specific buffer to establish the maximum soluble concentration you can reliably work with (see Experimental Protocol below). |
Experimental Protocols
Protocol for Determining the Solubility of this compound in a Physiological Buffer
This protocol outlines a general method to empirically determine the solubility of this compound in a specific physiological buffer of interest.
Materials:
-
This compound powder
-
Physiological buffer of choice (e.g., PBS, pH 7.4; Simulated Gastric Fluid, pH 1.2; Simulated Intestinal Fluid, pH 6.8)
-
Microcentrifuge tubes or small glass vials
-
Vortex mixer
-
Shaking incubator or rotator
-
Centrifuge
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
0.22 µm syringe filters
Methodology:
-
Prepare a series of this compound suspensions: Weigh out increasing amounts of this compound powder into separate microcentrifuge tubes.
-
Add buffer: Add a fixed volume of the desired physiological buffer to each tube to create a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10 mg/mL).
-
Equilibrate: Tightly cap the tubes and place them in a shaking incubator set to a controlled temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24 hours) to allow the solution to reach equilibrium.
-
Separate undissolved solid: After incubation, centrifuge the tubes at a high speed (e.g., 10,000 x g for 15 minutes) to pellet any undissolved solid.
-
Collect and filter the supernatant: Carefully collect the supernatant without disturbing the pellet. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.
-
Quantify the concentration: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Determine solubility: The highest concentration at which no solid is visible and the measured concentration corresponds to the prepared concentration is the approximate solubility in that buffer. For the supersaturated samples, the measured concentration in the supernatant represents the equilibrium solubility.
Mechanism of Action and Signaling Pathway
Bisaramil is classified as a Class I and Class IV antiarrhythmic agent. Its primary mechanism of action involves the blockade of both fast sodium channels and L-type calcium channels in cardiac myocytes.[3] This dual action affects the cardiac action potential, leading to its antiarrhythmic effects.
Caption: Mechanism of Bisaramil on Cardiac Action Potential.
References
- 1. Antiarrhythmic effects of bisaramil on triggered arrhythmias produced by intracoronary injection of digitalis and adrenaline in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structured solubility behaviour in fed simulated intestinal fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of bisaramil, a novel class I antiarrhythmic agent, on heart, skeletal muscle and brain Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
managing Bisaramil hydrochloride stability in experimental solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the stability of Bisaramil (B1667430) hydrochloride in experimental solutions. The information is presented through frequently asked questions and troubleshooting guides to address common challenges encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is Bisaramil hydrochloride and how should it be stored?
This compound is an antiarrhythmic compound that functions as a sodium and calcium channel antagonist.[1][2][3] It is also known to inhibit the generation of free radicals.[2][4] For optimal stability, it should be stored as a solid in a dry, dark environment. Recommended storage temperatures are 0 - 4°C for short-term use (days to weeks) and -20°C for long-term storage (months to years).[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
This compound is soluble in DMSO, which can be used to prepare concentrated stock solutions.[1] For subsequent use in aqueous experimental media, it is crucial to ensure that the final concentration of DMSO does not interfere with the experimental model. Always perform a vehicle control experiment.
Q3: What are the potential degradation pathways for this compound in solution?
While specific degradation kinetics for this compound are not extensively published, its chemical structure, featuring a benzoate (B1203000) ester and a bicyclic amine, suggests two primary degradation pathways:
-
Ester Hydrolysis: The benzoate ester group is susceptible to hydrolysis, especially under acidic or basic conditions.[5][6] This reaction would cleave the molecule into 4-chlorobenzoic acid and the corresponding diazabicyclononane alcohol derivative.
-
Oxidation: The tertiary amine groups within the bicyclic structure could be susceptible to oxidation.
Forced degradation studies under various stress conditions are necessary to definitively identify degradation products and pathways.[7][8]
Q4: How can I assess the stability of my this compound experimental solution?
The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC).[7] A stability-indicating method can separate the intact this compound from its degradation products. By running samples of your solution at different time points, you can quantify the amount of parent compound remaining and monitor the appearance of any new peaks that signify degradation.
Troubleshooting Guide
Q1: I prepared a solution of this compound in my aqueous buffer, and it became cloudy or formed a precipitate. What happened?
-
Poor Aqueous Solubility: this compound, like many hydrochloride salts of organic bases, may have limited solubility in neutral or alkaline aqueous solutions. Precipitation can occur if the concentration exceeds its solubility limit at the specific pH and temperature of your buffer.
-
pH Shift: The addition of the acidic hydrochloride salt to a weakly buffered medium could lower the local pH, initially aiding dissolution. However, if the buffer's capacity is exceeded or if it equilibrates to a higher pH, the less soluble free base form of Bisaramil may precipitate.
-
Solution:
-
Prepare a concentrated stock solution in DMSO and dilute it serially into your aqueous experimental medium. Ensure the final DMSO concentration is low and consistent across all experiments, including controls.
-
Determine the aqueous solubility of this compound in your specific buffer system before preparing large volumes.
-
If possible, adjust the pH of your final solution to a slightly acidic range, if compatible with your experimental design, to maintain the protonated, more soluble form of the compound.
-
Q2: My experimental results are inconsistent. Could the stability of this compound be a factor?
Yes, inconsistent results can be a sign of compound degradation. Several factors can contribute to this:
-
pH of Media: As a compound with a benzoate ester, Bisaramil is prone to pH-dependent hydrolysis.[5] If the pH of your experimental media is not strictly controlled or varies between experiments, the rate of degradation could change, leading to variable concentrations of the active compound.
-
Temperature: Higher temperatures accelerate chemical reactions, including hydrolysis and oxidation.[9] Storing stock solutions or experimental plates at room temperature for extended periods can lead to significant degradation.
-
Light Exposure: Although specific photostability data is limited, many complex organic molecules are sensitive to light. Exposure of solutions to direct light for prolonged periods could induce photodegradation.
-
Solution:
-
Always prepare fresh experimental solutions from a properly stored stock solution just before use.
-
Strictly control and monitor the pH of your experimental buffer.
-
Protect solutions from light by using amber vials or covering containers with aluminum foil.
-
Maintain a consistent and appropriate temperature for your solutions throughout the experiment. Avoid repeated freeze-thaw cycles for stock solutions.
-
Q3: My HPLC analysis shows new peaks appearing over time in my this compound solution. What could they be?
The appearance of new peaks strongly suggests chemical degradation.
-
Likely Degradants: Based on the structure, the primary new peaks are likely the products of ester hydrolysis.[6] You might also observe products of oxidation.
-
Confirmation: To identify these unknown peaks, advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are required.[10] This can provide the molecular weights of the degradation products, aiding in their structural elucidation.
-
Action: The presence of significant degradation products means the concentration of your active compound is decreasing. It is crucial to establish the stability window for your experimental conditions to ensure the integrity of your results. Consider shortening the experiment duration or adjusting solution conditions (pH, temperature) to minimize degradation.
Data Presentation
Table 1: Summary of Recommended Handling and Storage for this compound
| Parameter | Recommendation | Rationale |
| Storage Form | Solid Powder | Maximizes long-term stability. |
| Short-Term Storage | 0 - 4°C, dry and dark.[1] | Minimizes degradation for days to weeks.[1] |
| Long-Term Storage | -20°C, dry and dark.[1] | Ensures stability for months to years.[1] |
| Stock Solution Solvent | DMSO[1] | Good solubility for preparing concentrated stocks. |
| Stock Solution Storage | Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. | Prevents contamination and degradation from temperature fluctuations. |
| Experimental Solutions | Prepare fresh daily from stock. Protect from light. | Ensures accurate concentration and minimizes degradation during experiments. |
Note: Quantitative stability data for this compound in various solvents and pH conditions is not widely available in public literature. The recommendations above are based on supplier data sheets and general best practices for similar chemical structures.
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol provides a framework for intentionally degrading this compound to understand its stability profile and generate degradation products for analytical method development.
Objective: To investigate the degradation of this compound under hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress conditions.
Materials:
-
This compound
-
HPLC-grade methanol (B129727) and water
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hydrochloric acid (HCl), 1M and 0.1M
-
Sodium hydroxide (B78521) (NaOH), 1M and 0.1M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Calibrated oven, photostability chamber, pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or DMSO.
-
Stress Conditions: For each condition, prepare a sample and a corresponding control (stored at -20°C in the dark). The goal is to achieve 5-20% degradation.[8] Adjust exposure times or reagent concentrations if degradation is too rapid or too slow.
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1M NaOH.
-
Keep at room temperature.
-
Withdraw aliquots at 0, 1, 2, 4, and 8 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature, protected from light.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Dilute with mobile phase before HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid powder in an oven at 70°C for 48 hours.
-
Separately, place a solution (in a tightly capped vial) in an oven at 70°C for 48 hours.
-
After exposure, dissolve the solid or cool the solution and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the solid powder and a solution to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze by HPLC. Keep a control sample in the dark at the same temperature.
-
-
-
Analysis:
-
Analyze all stressed samples, controls, and a non-degraded standard by a suitable stability-indicating HPLC-UV method.
-
Calculate the percentage of this compound remaining and quantify the relative amounts of degradation products formed.
-
Visualizations
References
- 1. Investigations to characterize a new antiarrhythmic drug bisaramil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound|96480-44-3|MOLNOVA [molnova.cn]
- 3. Effects of bisaramil, a novel class I antiarrhythmic agent, on heart, skeletal muscle and brain Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bisaramil and antiarrhythmics as inhibitors of free radical generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Investigation of a general base mechanism for ester hydrolysis in C-C hydrolase enzymes of the alpha/beta-hydrolase superfamily: a novel mechanism for the serine catalytic triad - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ajpsonline.com [ajpsonline.com]
troubleshooting unexpected results in Bisaramil hydrochloride experiments
Welcome to the technical support center for Bisaramil hydrochloride experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected results and to offer standardized protocols for key assays.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, categorized by the type of experiment.
| Issue/Observation | Potential Cause | Suggested Solution |
| General Issues | ||
| Inconsistent or unexpected results between experiments | 1. Compound Instability: this compound solution may have degraded. 2. Solubility Issues: The compound may not be fully dissolved, leading to inaccurate concentrations. | 1. Prepare fresh solutions of this compound for each experiment. Store stock solutions in appropriate solvent (e.g., DMSO) at -20°C for short-term or -80°C for long-term storage and avoid repeated freeze-thaw cycles.[1] 2. Ensure complete dissolution of this compound in the chosen solvent before further dilution in aqueous media. Sonication may aid dissolution. Perform a solubility test at the highest desired concentration. |
| Cell Viability Assays (e.g., MTT, XTT) | ||
| Higher than expected cytotoxicity at low concentrations | 1. Off-target effects: Like other local anesthetics, Bisaramil may have cytotoxic effects unrelated to its primary mechanism of action, potentially through mitochondrial dysfunction or induction of apoptosis.[2][3] 2. Cell line sensitivity: The chosen cell line may be particularly sensitive to sodium or calcium channel blockade. | 1. Perform a dose-response curve over a wide range of concentrations to determine the IC50 value. Consider using a different cell viability assay (e.g., LDH release for necrosis vs. caspase activity for apoptosis) to understand the mechanism of cell death. 2. Test the effect of Bisaramil on multiple cell lines to assess differential sensitivity. |
| No significant effect on cell viability at expected concentrations | 1. Incorrect concentration: Calculation error or degradation of the compound. 2. Short incubation time: The experimental duration may be insufficient to observe a cytotoxic effect. 3. Cell resistance: The cell line may be resistant to the effects of Bisaramil. | 1. Verify all calculations and prepare fresh dilutions. 2. Extend the incubation time (e.g., 24, 48, and 72 hours) to determine if the effect is time-dependent. 3. Consider using a positive control known to induce cell death in your chosen cell line to validate the assay. |
| Apoptosis Assays (e.g., Annexin V/PI Staining) | ||
| High levels of necrosis even at early time points | 1. High compound concentration: The concentration of this compound may be too high, leading to rapid cell death via necrosis rather than apoptosis.[4] 2. Local anesthetic effect: Some local anesthetics can directly damage cell membranes at high concentrations, leading to necrosis.[3] | 1. Perform a dose-response and time-course experiment to identify the optimal concentration and time point to observe apoptosis. 2. Lower the concentration of this compound and observe if the proportion of apoptotic cells increases relative to necrotic cells. |
| No induction of apoptosis | 1. Insufficient concentration or incubation time: The dose or duration of treatment may not be adequate to trigger the apoptotic cascade. 2. Cell line resistance to apoptosis: The chosen cell line may have dysfunctional apoptotic pathways. | 1. Increase the concentration of this compound and/or the incubation time. 2. Use a known apoptosis-inducing agent as a positive control to confirm that the cell line is capable of undergoing apoptosis. |
| Electrophysiology Experiments (Patch-Clamp) | ||
| No effect on sodium or calcium currents | 1. Incorrect voltage protocol: The voltage protocol may not be appropriate for activating the target ion channels. 2. Compound washout: Inadequate perfusion may lead to the compound being washed out of the recording chamber. | 1. Ensure the voltage protocol is optimized for the specific ion channel subtype being studied. 2. Maintain a constant perfusion of the this compound-containing solution throughout the recording period. |
| Inconsistent block potency (IC50) | 1. Use-dependent block: The blocking effect of some ion channel modulators is dependent on the frequency of channel stimulation.[5] 2. Temperature fluctuations: Ion channel kinetics can be sensitive to changes in temperature. | 1. Standardize the stimulation frequency across all experiments. Investigate the effect of different stimulation frequencies to characterize use-dependent effects. 2. Use a temperature-controlled perfusion system to maintain a stable temperature. |
| Free Radical Scavenging Assays (e.g., DPPH) | ||
| No scavenging activity observed | 1. Incorrect assay conditions: The pH or solvent of the reaction mixture may be interfering with the assay. 2. Low compound concentration: The concentration of Bisaramil may be too low to detect a significant scavenging effect. | 1. Ensure that the assay conditions are optimized for this compound. The final concentration of the solvent (e.g., DMSO) should be low enough to not interfere with the assay. 2. Test a range of concentrations of this compound. A study has shown concentration-dependent inhibitory effects on PMA-stimulated free radical generation in the range of 10-100 µg/ml.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is classified as a class I and class IV antiarrhythmic agent. Its primary mechanisms of action are the blockade of sodium channels (class I) and calcium channels (class IV). It also has local anesthetic properties and has been shown to inhibit the generation of free radicals.[6]
Q2: What solvent should I use to dissolve this compound?
A2: this compound is soluble in DMSO.[1] For cell culture experiments, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it in the culture medium to the final working concentration. The final DMSO concentration in the medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: At what concentrations should I test this compound in my in vitro experiments?
A3: The effective concentration of this compound can vary significantly depending on the cell type and the specific assay. Based on available literature, concentrations for in vitro studies on free radical generation have been in the range of 10-100 µg/ml.[6] For initial experiments, it is recommended to perform a dose-response study with a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the optimal working concentration for your specific experimental setup.
Q4: Can this compound induce apoptosis?
A4: While direct studies on Bisaramil-induced apoptosis are limited, other compounds with local anesthetic properties have been shown to induce apoptosis in various cell types.[2][3] Therefore, it is plausible that this compound could induce apoptosis, particularly at higher concentrations or after prolonged exposure. It is recommended to perform apoptosis-specific assays, such as Annexin V/PI staining followed by flow cytometry, to investigate this possibility.
Q5: Are there any known off-target effects of this compound?
A5: Besides its primary effects on sodium and calcium channels, this compound has been shown to inhibit free radical generation.[6] As with many pharmacological agents, the possibility of other off-target effects cannot be excluded, especially at higher concentrations. If you observe unexpected biological responses, it is important to consider potential off-target activities.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cell viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for detecting apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control for the desired time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Free Radical Scavenging Assay (DPPH Assay)
This protocol is for assessing the free radical scavenging activity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol
-
96-well plate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol.
-
Prepare various concentrations of this compound in the same solvent. A positive control, such as ascorbic acid, should also be prepared.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the this compound solutions, positive control, or solvent (as a blank) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The scavenging activity is calculated as the percentage of DPPH radical inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Data Presentation
Table 1: Hypothetical Cell Viability Data for this compound Treatment
| Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h | Cell Viability (%) after 72h |
| 0 (Vehicle Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 1 | 98 ± 4.9 | 95 ± 5.5 | 92 ± 6.3 |
| 10 | 85 ± 6.1 | 75 ± 7.2 | 60 ± 8.0 |
| 50 | 60 ± 7.5 | 45 ± 6.8 | 30 ± 5.9 |
| 100 | 40 ± 5.8 | 25 ± 4.9 | 15 ± 4.2 |
Table 2: Hypothetical Apoptosis Analysis of Cells Treated with this compound for 48h
| Concentration (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Vehicle Control) | 95 ± 2.1 | 3 ± 0.8 | 2 ± 0.5 |
| 10 | 80 ± 3.5 | 12 ± 1.5 | 8 ± 1.1 |
| 50 | 55 ± 4.2 | 25 ± 2.8 | 20 ± 2.5 |
| 100 | 30 ± 3.8 | 35 ± 3.1 | 35 ± 3.9 |
Table 3: Hypothetical Free Radical Scavenging Activity of this compound
| Concentration (µg/mL) | DPPH Radical Scavenging Activity (%) |
| 10 | 15 ± 2.5 |
| 25 | 35 ± 3.1 |
| 50 | 60 ± 4.2 |
| 75 | 80 ± 3.8 |
| 100 | 92 ± 2.9 |
Visualizations
Caption: Mechanism of action and potential downstream effects of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. regenexx.com [regenexx.com]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxicity of local anesthetics in human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Bisaramil and antiarrhythmics as inhibitors of free radical generation - PubMed [pubmed.ncbi.nlm.nih.gov]
Bisaramil Hydrochloride in Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solvent compatibility of Bisaramil hydrochloride for cell culture applications. Below you will find troubleshooting guides, frequently asked questions, and detailed protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered when preparing and using this compound in a cell culture setting.
Q1: What is the recommended solvent for dissolving this compound for cell culture experiments?
A1: Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2] It is advisable to use anhydrous, cell culture grade DMSO to minimize potential cytotoxicity.
Q2: I am observing precipitation after diluting my this compound DMSO stock solution into the cell culture medium. What could be the cause and how can I prevent it?
A2: Precipitation upon dilution into aqueous media is a common issue for compounds dissolved in a high concentration of organic solvent. This can occur if the final concentration of the compound exceeds its solubility limit in the culture medium.
-
Troubleshooting Steps:
-
Increase the dilution factor: Prepare a more dilute working solution from your stock before adding it to the final culture volume. A multi-step dilution may be necessary.
-
Warm the media: Gently warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.
-
Vortex during dilution: Add the compound dropwise to the medium while gently vortexing or swirling to ensure rapid and even distribution.
-
Check the final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5% (v/v), as higher concentrations can be toxic to cells.
-
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept at 0.5% or lower. It is crucial to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental groups.
Q4: How should I store my this compound stock solution?
A4: For long-term storage (months to years), this compound powder should be stored at -20°C in a dry, dark place.[2] Once dissolved in DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months.[1] For short-term storage (days to weeks), the DMSO stock solution can be kept at 4°C.[2][3]
Q5: Can I dissolve this compound in aqueous buffers like PBS or directly in cell culture media?
A5: There is currently no available data on the solubility of this compound in aqueous buffers such as PBS or directly in cell culture media. It is recommended to first dissolve the compound in DMSO. If an aqueous solution is required, a pilot solubility test should be performed. This can be done by preparing a high-concentration stock in DMSO and then diluting it into the desired aqueous buffer, observing for any precipitation.
Solvent Compatibility and Stock Solution Preparation
Quantitative Solubility Data
The following table summarizes the known solubility information for this compound.
| Solvent | Solubility | Source |
| DMSO | Soluble | [1][2] |
| Ethanol | Data not available | |
| Water | Data not available | |
| PBS (pH 7.2) | Data not available |
Note: Researchers should experimentally determine the solubility in solvents other than DMSO if required for their specific application.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound.
Materials:
-
This compound powder (Molecular Weight: 359.29 g/mol )[1][2][3]
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical polypropylene (B1209903) tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Sterile pipette tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Accurately weigh out 1 mg of this compound powder and transfer it to a sterile conical tube.
-
Dissolution: Add 278.3 µL of anhydrous DMSO to the tube containing the this compound powder to achieve a 10 mM concentration.[1]
-
Solubilization: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate the tube in an ultrasonic water bath at room temperature for a brief period to aid dissolution.[1]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for preparing and using this compound in cell culture experiments.
Caption: Workflow for this compound Use in Cell Culture.
References
Technical Support Center: Investigating Potential Drug Interactions with Bisaramil Hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating potential drug interactions with Bisaramil (B1667430) hydrochloride. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Bisaramil hydrochloride that could lead to drug interactions?
A1: this compound is an antiarrhythmic agent with a dual mechanism of action, classifying it as both a Class I and Class IV antiarrhythmic.[1] Its primary actions are:
-
Class I activity: It acts as a membrane stabilizer by blocking sodium channels.[1][2] This effect is more potent on heart sodium channels compared to skeletal muscle or brain channels.[2]
-
Class IV activity: It exhibits calcium channel antagonistic properties, similar to verapamil.[1]
These actions on ion channels can lead to pharmacodynamic interactions with other drugs that affect cardiac electrophysiology.
Q2: Are there any known drug-drug interactions with this compound?
A2: The currently available literature from preclinical and early clinical studies does not specify definitive drug-drug interactions with this compound. However, based on its mechanism of action, there is a potential for interactions with other cardioactive drugs. It is crucial for researchers to conduct specific interaction studies if co-administration with other agents is anticipated.
Q3: What are the pharmacokinetic properties of this compound in humans?
A3: A study in healthy volunteers provided the following pharmacokinetic parameters for this compound.[3]
| Parameter | Intravenous (35 mg) | Oral (100 mg) |
| Half-life (t½) | 8.6 ± 1.8 h | 9.0 ± 4.1 h |
| Total Plasma Clearance | 70 ± 13.1 L/h | - |
| Volume of Distribution (Vd) | 864 ± 204 L | - |
| Oral Bioavailability | - | 56 ± 20% |
Q4: How should I approach investigating potential pharmacokinetic drug interactions with this compound?
A4: Since the specific metabolic pathways of this compound are not well-defined in the provided literature, a general approach to investigate pharmacokinetic interactions should be employed. This involves identifying the cytochrome P450 (CYP) enzymes responsible for its metabolism and determining if co-administered drugs are inhibitors or inducers of these enzymes. A suggested experimental workflow is outlined below.
References
- 1. Investigations to characterize a new antiarrhythmic drug bisaramil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of bisaramil, a novel class I antiarrhythmic agent, on heart, skeletal muscle and brain Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic study of bisaramil in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bisaramil Hydrochloride Pharmacokinetic and Pharmacodynamic Modeling
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Bisaramil (B1667430) hydrochloride. Below you will find frequently asked questions and troubleshooting guidance for pharmacokinetic and pharmacodynamic modeling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is Bisaramil hydrochloride and what is its primary mechanism of action?
This compound is a novel antiarrhythmic agent.[1][2] Its mechanism of action is multifaceted, exhibiting properties of both Class I and Class IV antiarrhythmic drugs.[1] This dual action involves the blockade of sodium (Na+) channels, which is characteristic of Class I agents, and inhibition of calcium (Ca2+) transport, a hallmark of Class IV agents.[1][3]
Q2: What are the key pharmacokinetic parameters of Bisaramil in humans?
A study in healthy volunteers has elucidated several key pharmacokinetic parameters for Bisaramil. Following oral and intravenous administration, the drug's elimination half-life is approximately 8.6 to 9.0 hours.[4] The oral bioavailability is calculated to be around 56%.[4]
Q3: How does Bisaramil's effect on sodium channels compare to other agents?
Bisaramil has been shown to produce a potent, concentration-dependent tonic and frequency-dependent blockade of cardiac Na+ channels.[3] Its potency in this regard is greater than that of lidocaine, a clinically used Class Ib antiarrhythmic agent.[3] Notably, Bisaramil shows a more pronounced frequency-dependent block of heart channels compared to skeletal muscle and brain channels, which may contribute to its antiarrhythmic efficacy and a potentially favorable central nervous system safety profile.[3]
Q4: Does Bisaramil have any effects beyond its antiarrhythmic properties?
Yes, research indicates that Bisaramil can inhibit the generation of free radicals.[5] It has been shown to exert a concentration-dependent inhibitory effect on PMA-stimulated free radical generation in isolated polymorphonuclear granulocytes.[5] This suggests a potential cardioprotective effect independent of its primary antiarrhythmic action.[5]
Data Presentation
Table 1: Pharmacokinetic Parameters of Bisaramil in Humans
| Parameter | Value | Reference |
| Oral Bioavailability | 56 ± 20% | [4] |
| Elimination Half-life (intravenous) | 8.6 ± 1.8 hours | [4] |
| Elimination Half-life (oral) | 9.0 ± 4.1 hours | [4] |
| Total Plasma Clearance | 70 ± 13.1 L/h | [4] |
| Volume of Distribution | 864 ± 204 L | [4] |
Table 2: In Vivo Efficacy of Bisaramil in Animal Models
| Model | Effective Dose | Effect | Reference |
| Chemically or Coronary Ligation-Induced Arrhythmias (IV) | 0.1-2 mg/kg | Protection against arrhythmias | [2] |
| Increased Fibrillation Threshold (IV) | ED50 ≈ 0.2 mg/kg | Increased threshold in right auricle and ventricle | [2] |
| Oral Antiarrhythmic Activity | 5-20 mg/kg | Medium duration of action (2-4 hours) | [2] |
Experimental Protocols
Pharmacokinetic Study in Humans
A crossover study design was employed with six healthy volunteers.[4] Each participant received a 100 mg oral dose and a 35 mg intravenous dose of Bisaramil.[4] Plasma concentrations of the drug were quantified using High-Performance Liquid Chromatography (HPLC).[4]
Determination of Bisaramil in Plasma
A column liquid chromatographic method with electrochemical detection has been developed for the determination of Bisaramil and its metabolite in plasma.[6] The procedure involves extraction of the plasma with chloroform (B151607) and chloroform-ethanol, followed by back-extraction into an acidic buffer.[6] Bisaramil is then analyzed using a reversed-phase column, while its more polar metabolite is analyzed by ion-pairing chromatography.[6] The limit of detection for Bisaramil was 0.5 ng/ml using 0.5 ml of plasma.[6]
Troubleshooting Guides
Q1: Issue - High variability in oral bioavailability data.
Possible Cause:
-
First-Pass Metabolism: Significant first-pass metabolism can lead to variability in the amount of drug reaching systemic circulation.
-
Food Effects: The presence or absence of food in the gastrointestinal tract can influence drug absorption.
-
Individual Patient Variability: Differences in gastrointestinal motility, pH, and enzyme activity among subjects can contribute to variability.
Suggested Approach:
-
Conduct pilot studies to assess the impact of food on Bisaramil absorption.
-
Standardize administration protocols, including fasting conditions, to minimize variability.
-
Consider population pharmacokinetic modeling to identify covariates that may explain variability.
Q2: Issue - Difficulty in establishing a clear dose-response relationship in pharmacodynamic studies.
Possible Cause:
-
Complex Mechanism of Action: Bisaramil's dual blockade of sodium and calcium channels may result in a non-linear dose-response relationship.
-
Time-Dependent Effects: The onset and duration of action may vary with the dose and route of administration.
-
Metabolite Activity: Active metabolites could contribute to the overall pharmacological effect, complicating the dose-response analysis.
Suggested Approach:
-
Employ a range of doses to fully characterize the dose-response curve.
-
Conduct time-course experiments to understand the temporal dynamics of the drug's effect.
-
Investigate the pharmacokinetic and pharmacodynamic properties of any major metabolites.
Visualizations
References
- 1. Investigations to characterize a new antiarrhythmic drug bisaramil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of bisaramil on experimental arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of bisaramil, a novel class I antiarrhythmic agent, on heart, skeletal muscle and brain Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic study of bisaramil in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bisaramil and antiarrhythmics as inhibitors of free radical generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of bisaramil and its metabolite in plasma using high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Bisaramil Hydrochloride and Lidocaine: A Comparative Analysis of Sodium Channel Blockade
A detailed guide for researchers on the differential effects of bisaramil (B1667430) hydrochloride and lidocaine (B1675312) on voltage-gated sodium channels, supported by experimental data and protocols.
Bisaramil hydrochloride, a novel diazabicyclononane antiarrhythmic compound, and lidocaine, a widely used local anesthetic and Class Ib antiarrhythmic agent, both exert their primary therapeutic effects by blocking voltage-gated sodium channels.[1][2][3] This guide provides a comparative overview of their mechanisms, potency, and state-dependent interactions with sodium channels, presenting key quantitative data and the experimental methodologies used to obtain them.
Quantitative Comparison of Inhibitory Activity
The potency and characteristics of sodium channel blockade by bisaramil and lidocaine have been evaluated across different channel subtypes and experimental conditions. The following table summarizes key inhibitory concentration (IC50) values and other relevant parameters.
| Compound | Channel Subtype(s) | IC50 / ED50 | Key Findings & Conditions |
| Bisaramil | Cardiac Na+ Channels | ~11 µM (ED50) | Tonic and profound use-dependent block in rat cardiac myocytes.[4] |
| Cardiac, Skeletal Muscle, Brain Na+ Channels | More potent than lidocaine | Produced concentration-dependent tonic block, most effective on cardiac channels.[1] | |
| Lidocaine | Cardiac (hNav1.5) | ~20 µM (adult) / ~17 µM (neonatal) | Potent inactivation-dependent inhibition at a holding potential of -80 mV.[5] |
| Cardiac, Skeletal Muscle, Brain Na+ Channels | Less potent than bisaramil | Produced marked frequency-dependent block across all three channel types.[1] |
Mechanism of Action and State Dependence
Both bisaramil and lidocaine exhibit a state-dependent blockade of sodium channels, preferentially binding to the open and inactivated states over the resting state.[6][7] This mechanism is described by the modulated receptor hypothesis, which posits that the affinity of the drug for the channel receptor is dependent on the conformational state of the channel.[2][6]
-
Lidocaine : As a classic Class Ib agent, lidocaine demonstrates rapid onset and offset kinetics.[3] It produces a voltage- and use-dependent block, meaning its inhibitory effect is enhanced at higher frequencies of stimulation and more depolarized membrane potentials, where channels spend more time in the open and inactivated states.[1][2][7] Lidocaine has been shown to shift the voltage-dependence of inactivation to more hyperpolarized potentials.[1][8]
-
Bisaramil : Bisaramil also produces a concentration-dependent tonic and use-dependent block.[1][4] It is notably more potent than lidocaine on cardiac sodium channels.[1] Like lidocaine, it causes a shift in the voltage-dependence of inactivation and delays recovery from inactivation.[1] However, its frequency-dependent block is most pronounced in heart channels, with milder effects on skeletal muscle and brain channels, which may contribute to a lower potential for central nervous system toxicity compared to lidocaine.[1]
Caption: Modulated receptor hypothesis for Na+ channel blockers.
Experimental Protocols
The data presented are primarily derived from electrophysiological studies using voltage-clamp techniques on isolated cells expressing specific sodium channel subtypes.[1][4]
1. Cell Preparation and Expression:
-
Cell Lines: Human Embryonic Kidney (HEK-293) cells are commonly used due to their low endogenous ion channel expression.[5]
-
Channel Expression: Cells are transiently or stably transfected with cDNAs encoding the desired sodium channel α-subunits (e.g., hNav1.5).[5] For some studies, Xenopus laevis oocytes are used for expressing channel subunits.[1]
2. Electrophysiological Recording:
-
Technique: The whole-cell patch-clamp technique is the standard method for recording ionic currents from single cells.[4][9] This configuration allows for control of the intracellular and extracellular solutions and clamping of the membrane voltage.[9][10]
-
Solutions:
-
Extracellular Solution (in mM): Typically contains 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, and 10 HEPES, with pH adjusted to 7.4.[10]
-
Intracellular (Pipette) Solution (in mM): Often contains 130 CsF, 10 NaCl, 10 EGTA, and 10 HEPES, with pH adjusted to 7.4. Cesium (Cs+) is used to block potassium channels.[11]
-
-
Voltage Protocols:
-
Current-Voltage (I-V) Relationship: Cells are held at a negative potential (e.g., -120 mV) and then subjected to a series of depolarizing voltage steps to elicit sodium currents (INa).[10][12]
-
Steady-State Inactivation: To determine the voltage-dependence of inactivation, a long prepulse (e.g., 500 ms) to various voltages is applied before a test pulse to measure the fraction of available channels.[10]
-
Use-Dependence: To assess frequency-dependent block, a train of repetitive depolarizing pulses (e.g., at 5 or 10 Hz) is applied in the presence of the drug.[13]
-
3. Data Analysis:
-
IC50 Determination: Peak sodium currents are measured before and after the application of various concentrations of the compound. The percentage of inhibition is plotted against the drug concentration, and the data are fitted with a Hill equation to determine the half-maximal inhibitory concentration (IC50).[14]
Caption: Workflow for assessing sodium channel blockade.
Summary and Conclusion
Both bisaramil and lidocaine are effective sodium channel blockers that exhibit pronounced use- and voltage-dependence. Experimental evidence indicates that bisaramil is a more potent blocker of cardiac sodium channels than lidocaine.[1] Furthermore, bisaramil's channel selectivity, with a stronger effect on cardiac versus neuronal channels, suggests a potentially different therapeutic and side-effect profile.[1] Lidocaine's extensive characterization across numerous sodium channel subtypes provides a robust benchmark for comparison.[1][5][13] The choice between these compounds in a research or drug development context will depend on the specific sodium channel isoform of interest and the desired potency and kinetic profile.
References
- 1. Effects of bisaramil, a novel class I antiarrhythmic agent, on heart, skeletal muscle and brain Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium channel blocker - Wikipedia [en.wikipedia.org]
- 4. Tonic and use-dependent block of sodium currents in isolated cardiac myocytes by bisaramil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent Inactivation-Dependent Inhibition of Adult and Neonatal NaV1.5 Channels by Lidocaine and Levobupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lidocaine blocks open and inactivated cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Membrane permeable local anesthetics modulate NaV1.5 mechanosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 10. biorxiv.org [biorxiv.org]
- 11. Frontiers | Proton-dependent inhibition of the cardiac sodium channel Nav1.5 by ranolazine [frontiersin.org]
- 12. youtube.com [youtube.com]
- 13. Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics Mexiletine and Lidocaine | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide: Bisaramil Hydrochloride vs. Verapamil in Preclinical Arrhythmia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiarrhythmic properties of Bisaramil hydrochloride and Verapamil (B1683045), focusing on their performance in established preclinical arrhythmia models. The information is compiled from various studies to offer a comprehensive overview supported by available experimental data.
Mechanism of Action
This compound and Verapamil exert their antiarrhythmic effects through distinct yet partially overlapping mechanisms, primarily by modulating cardiac ion channels.
This compound: This agent is characterized as a multi-channel blocker with properties of both Class I and Class IV antiarrhythmic drugs. Its primary mechanism involves the blockade of fast sodium channels, which is characteristic of Class I agents. This action reduces the maximum rate of depolarization of the cardiac action potential. Additionally, Bisaramil exhibits calcium channel blocking activity, aligning it with Class IV agents.[1]
Verapamil: A well-established antiarrhythmic, Verapamil is a phenylalkylamine calcium channel blocker. It is classified as a Class IV antiarrhythmic agent.[2] Its principal mechanism of action is the blockade of L-type calcium channels, which are crucial for the sinoatrial (SA) and atrioventricular (AV) nodal function and are involved in the plateau phase of the cardiac action potential in myocytes.[2] Verapamil has also been shown to block HERG potassium channels, which may contribute to its antiarrhythmic effects.[3]
References
A Comparative Guide to the Efficacy of Bisaramil Hydrochloride and Other Class I Antiarrhythmics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electrophysiological and antiarrhythmic properties of Bisaramil (B1667430) hydrochloride against other Class I antiarrhythmic agents. The information is compiled from various preclinical studies to offer a comprehensive overview for research and development purposes.
Electrophysiological Properties: A Tabular Comparison
The following tables summarize the key electrophysiological effects of Bisaramil hydrochloride in comparison to representative drugs from the three subclasses of Class I antiarrhythmics: Class Ia (Disopyramide), Class Ib (Lidocaine), and Class Ic (Flecainide).
Table 1: Effect on Maximum Rate of Rise of Action Potential (Vmax)
| Drug | Class | Concentration | Animal Model | Use-Dependent Block of Vmax (at 3.3 Hz) | Recovery Time Constant from Vmax Block (seconds) |
| Bisaramil | I | 3 x 10⁻⁶ M | Guinea-pig papillary muscle | ~35% | 44.1 ± 3.4 |
| Disopyramide | Ia | 10⁻⁴ M | Guinea-pig papillary muscle | ~35% | Not specified |
| Lidocaine (B1675312) | Ib | 10⁻⁴ M | Guinea-pig papillary muscle | ~35% | Not specified |
| Flecainide | Ic | Not specified | Guinea-pig papillary muscle | Not specified | 20.3 ± 2.3 |
Table 2: Effect on Action Potential Duration (APD)
| Drug | Class | Concentration | Animal Model | Effect on APD |
| Bisaramil | I | 10⁻⁶ and 3 x 10⁻⁶ M | Guinea-pig papillary muscles & Rabbit atrial muscles | No change |
| Bisaramil | I | 10⁻⁶ M | Canine Purkinje fibers | Shortened APD at 50% and 90% repolarization |
| Class Ia (general) | Ia | - | - | Prolongs APD[1] |
| Class Ib (general) | Ib | - | - | Shortens APD[1] |
| Class Ic (general) | Ic | - | - | Little to no effect on APD[1] |
Table 3: Sodium Channel Blockade
| Drug | Class | Animal Model | Tonic Block Potency (vs. Lidocaine) | Frequency-Dependent Block of Heart Na+ Channels |
| Bisaramil | I | Xenopus laevis oocytes | More potent | Marked |
| Lidocaine | Ib | Xenopus laevis oocytes | - | Marked |
Table 4: In Vivo Antiarrhythmic Efficacy in Canine Models
| Arrhythmia Model | Bisaramil IC₅₀ (µg/mL) |
| Digitalis-induced | 0.11 |
| Adrenaline-induced | 0.81 |
| 24h two-stage coronary ligation-induced | 0.75 |
Experimental Protocols
Electrophysiological Studies in Guinea-Pig Papillary Muscles: The effects of Bisaramil, Disopyramide, and Lidocaine on the cardiac action potential were investigated using conventional microelectrode techniques. Papillary muscles were isolated from guinea pigs and superfused with a physiological salt solution. Intracellular action potentials were recorded using glass microelectrodes. The maximum rate of rise of the action potential (Vmax) was electronically differentiated. Use-dependent block was assessed by stimulating the preparations at varying frequencies (e.g., 3.3 Hz). The recovery from block was determined by applying test pulses at different intervals after a train of stimuli[2].
Sodium Channel Blockade in Xenopus laevis Oocytes: The effects of Bisaramil and Lidocaine on different sodium channel isoforms (heart, skeletal muscle, and brain) were studied using the two-electrode voltage-clamp technique. cRNA for the respective sodium channel alpha-subunits was injected into Xenopus laevis oocytes. After 2-7 days of incubation, sodium currents were recorded in response to depolarizing voltage steps. Tonic block was measured by the reduction in current amplitude at a slow holding potential. Frequency-dependent block was assessed by applying a train of depolarizing pulses at a specific frequency[3].
Canine Models of Ventricular Arrhythmia: The antiarrhythmic efficacy of Bisaramil was evaluated in anesthetized dogs with experimentally induced ventricular arrhythmias.
-
Digitalis-induced arrhythmia: Ouabain was infused intravenously to induce ventricular arrhythmias.
-
Adrenaline-induced arrhythmia: Adrenaline was administered to sensitized hearts to provoke arrhythmias.
-
Coronary ligation-induced arrhythmia: The left anterior descending coronary artery was occluded in two stages to create an ischemic zone and subsequent arrhythmias. Bisaramil was administered intravenously, and the plasma concentration required to suppress the arrhythmias by 50% (IC₅₀) was determined[4].
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of Class I antiarrhythmics and a typical experimental workflow for evaluating their electrophysiological properties.
Caption: Mechanism of action of Class I antiarrhythmics.
Caption: Experimental workflow for electrophysiological studies.
Concluding Remarks
This compound exhibits potent Class I antiarrhythmic properties, characterized by a marked, frequency-dependent blockade of cardiac sodium channels. Its efficacy in various preclinical arrhythmia models is notable, with low IC₅₀ values. Compared to other Class I agents, Bisaramil demonstrates a more potent tonic block than lidocaine and a longer recovery time from Vmax block than flecainide. Its effect on action potential duration appears to be tissue-dependent. These findings suggest that this compound is a potent antiarrhythmic agent with a distinct electrophysiological profile that warrants further investigation.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. Electrophysiological properties of a new antiarrhythmic agent, bisaramil on guinea-pig, rabbit and canine cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of bisaramil, a novel class I antiarrhythmic agent, on heart, skeletal muscle and brain Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiarrhythmic effects of bisaramil in canine models of ventricular arrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bisaramil Hydrochloride and Flecainide for the Suppression of Ventricular Arrhythmias
A comprehensive review of the available preclinical and clinical data on bisaramil (B1667430) hydrochloride and flecainide (B1672765) reveals significant disparities in the evidence supporting their use in the management of ventricular arrhythmias. While flecainide is a well-established antiarrhythmic agent with extensive clinical trial data, information on bisaramil hydrochloride is primarily limited to preclinical and animal studies, precluding a direct, evidence-based comparison in human subjects.
This guide provides a detailed overview of the existing data for both compounds, aimed at researchers, scientists, and drug development professionals. The following sections will delve into their mechanisms of action, present available efficacy data, and outline the experimental protocols from key studies.
Mechanism of Action
Both this compound and flecainide are classified as Class I antiarrhythmic agents, which primarily act by blocking sodium channels in the cardiac myocytes. However, their specific electrophysiological effects and secondary mechanisms differ.
This compound: Preclinical studies suggest that bisaramil is a potent Class I antiarrhythmic drug.[1] It demonstrates a tonic and frequency-dependent blockade of cardiac sodium channels, which is more potent than that observed with lidocaine.[2] In addition to its Class I activity, bisaramil also exhibits properties of a Class IV agent, indicating a potential for calcium channel blockade.[3] This mixed ion channel blockade may contribute to its antiarrhythmic effects.[4] Furthermore, some studies suggest that bisaramil may have a cardioprotective effect through its ability to inhibit the generation of free radicals.[5]
Flecainide: Flecainide is a potent Class Ic antiarrhythmic agent that strongly inhibits fast-inward sodium channels (Nav1.5) in the heart muscle.[6] This action slows the upstroke of the cardiac action potential (Phase 0), leading to a slowing of conduction velocity in the atria, ventricles, and His-Purkinje system. Flecainide also has a modest effect on potassium channels, which can contribute to its antiarrhythmic properties.[7]
Efficacy in Suppressing Ventricular Arrhythmias
The available data on the efficacy of bisaramil is from animal models, while flecainide's efficacy has been extensively studied in human clinical trials.
This compound (Preclinical Data)
Studies in canine models have demonstrated the antiarrhythmic potential of bisaramil. Intravenous administration of bisaramil (0.3-1.5 mg/kg) was effective in suppressing ventricular arrhythmias induced by digitalis, adrenaline, and coronary ligation.[1] In a model of triggered ventricular arrhythmias in dogs, bisaramil was found to be the most effective among the antiarrhythmic drugs tested, which included flecainide.[6]
| Animal Model | Arrhythmia Induction | Bisaramil Dosage | Observed Effect | Reference |
| Canine | Digitalis, Adrenaline, Coronary Ligation | 0.3-1.5 mg/kg i.v. | Suppression of all induced arrhythmias | [1] |
| Canine | Triggered Arrhythmias (Digitalis or Adrenaline) | 3-10 µg i.c. | Suppression of triggered ventricular arrhythmias | [6] |
Flecainide (Clinical Data)
Flecainide has been shown to be highly effective in suppressing premature ventricular contractions (PVCs) in patients without structural heart disease. Clinical studies have reported a reduction in PVC burden of 85-99%.[8] However, it is important to note that the landmark Cardiac Arrhythmia Suppression Trial (CAST) showed increased mortality in post-myocardial infarction patients with asymptomatic or mildly symptomatic ventricular arrhythmias treated with flecainide, highlighting the critical importance of patient selection.[8]
| Study Population | Endpoint | Flecainide Efficacy | Reference |
| Patients with frequent PVCs | PVC Burden Reduction | 85-99% reduction | [8] |
| Post-myocardial infarction patients | Mortality | Increased mortality compared to placebo | [8] |
Experimental Protocols
This compound: Canine Model of Triggered Arrhythmias
A key preclinical study evaluating bisaramil's efficacy utilized an in vivo canine model of triggered ventricular arrhythmias.
-
Animal Model: Anesthetized open-chest dogs.
-
Arrhythmia Induction: Subtoxic doses of digitalis or adrenaline were administered to the anterior descending coronary artery to induce triggered ventricular arrhythmias during pauses between trains of rapid ventricular stimulation.
-
Drug Administration: Bisaramil (3-10 micrograms) was administered via intracoronary injection.
-
Efficacy Assessment: Suppression of the induced triggered ventricular arrhythmias was the primary endpoint. The potencies of bisaramil, disopyramide, lidocaine, and flecainide were compared.[6]
Flecainide: Clinical Trial for Premature Ventricular Contractions
A representative clinical trial design for evaluating flecainide's efficacy in suppressing PVCs would typically involve the following:
-
Study Design: A randomized, double-blind, placebo-controlled, crossover or parallel-group trial.
-
Patient Population: Patients with a high burden of symptomatic PVCs and without structural heart disease.
-
Intervention: Oral flecainide administered at a starting dose (e.g., 50-100 mg twice daily) with titration based on efficacy and tolerance, compared to a placebo.
-
Efficacy Assessment: The primary endpoint is typically the percentage reduction in PVC frequency over a 24-hour period as measured by Holter monitoring. Secondary endpoints may include changes in symptoms and quality of life.
-
Safety Monitoring: Close monitoring for proarrhythmic effects, including changes in QRS duration on the electrocardiogram, and other adverse events.
Conclusion
Based on the currently available scientific literature, a direct and comprehensive comparison of this compound and flecainide for the treatment of ventricular arrhythmias in humans is not possible. Flecainide is a well-characterized drug with proven efficacy in suppressing PVCs in appropriately selected patients, but also carries a significant risk of proarrhythmia, particularly in patients with structural heart disease. The data for this compound are limited to preclinical studies, which, while promising in animal models, do not provide the necessary evidence for its safety and efficacy in humans. Further clinical research, including well-designed randomized controlled trials, would be required to establish the clinical utility of this compound and to allow for a meaningful comparison with established therapies like flecainide.
References
- 1. Antiarrhythmic effects of bisaramil in canine models of ventricular arrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of bisaramil, a novel class I antiarrhythmic agent, on heart, skeletal muscle and brain Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigations to characterize a new antiarrhythmic drug bisaramil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antiarrhythmic actions of bisaramil and penticainide result from mixed cardiac ion channel blockade PMID: 30594781 | MCE [medchemexpress.cn]
- 5. Bisaramil and antiarrhythmics as inhibitors of free radical generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiarrhythmic effects of bisaramil on triggered arrhythmias produced by intracoronary injection of digitalis and adrenaline in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of bisaramil on experimental arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound|96480-44-3|MOLNOVA [molnova.cn]
A Comparative Guide to the Antiarrhythmic Effects of Bisaramil Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiarrhythmic properties of Bisaramil (B1667430) hydrochloride with other established antiarrhythmic agents. The information is curated to assist in the evaluation of its therapeutic potential and to provide a foundation for further research and development.
Overview of Bisaramil Hydrochloride
This compound is a potent antiarrhythmic agent demonstrating a multi-channel blocking mechanism of action. Classified primarily as a Class I agent due to its significant sodium channel blocking properties, it also exhibits Class IV activity through the inhibition of calcium channels.[1] This dual action suggests a broad spectrum of antiarrhythmic efficacy. Furthermore, studies have indicated that Bisaramil may possess cardioprotective effects independent of its antiarrhythmic actions, potentially through the inhibition of free radical generation.[2]
Comparative Efficacy in Preclinical Models
The antiarrhythmic efficacy of Bisaramil has been evaluated in various canine models of ventricular arrhythmia. The following table summarizes the effective plasma concentrations of Bisaramil and comparator drugs required to suppress arrhythmias induced by different agents.
Table 1: Comparative Efficacy in Canine Arrhythmia Models
| Drug | Digitalis-induced Arrhythmia (IC50/Minimum Effective Plasma Concentration, µg/mL) | Adrenaline-induced Arrhythmia (IC50, µg/mL) | Coronary Ligation-induced Arrhythmia (IC50, µg/mL) |
| Bisaramil | 0.11[1] | 0.81[1] | 0.75 (24h)[1] |
| Lidocaine | 3.5 ± 1.6 | Not specified | Not specified |
| Disopyramide | 1.7 ± 0.4 | Not specified | Not specified |
| Flecainide | Potency similar to Bisaramil | Potency similar to Bisaramil | Not specified |
| Verapamil (B1683045) | Weaker potency than for adrenaline-induced | Potency similar to Bisaramil | Not specified |
Note: Data for comparator drugs in the digitalis-induced arrhythmia model are presented as minimum effective plasma concentrations from a separate study and are meant for general comparison.
In a model of triggered ventricular arrhythmias, Bisaramil was found to be the most effective among the antiarrhythmic drugs tested, which included disopyramide, lidocaine, flecainide, and verapamil.
Comparative Electrophysiological Profile
Bisaramil's antiarrhythmic effects are underpinned by its modulation of cardiac electrophysiology. It demonstrates a potent, frequency-dependent blockade of cardiac sodium channels, which is more pronounced than that of lidocaine.[3] This results in a delay in recovery from inactivation and a shift in the voltage-dependence of inactivation.[3]
Table 2: Comparative Electrophysiological Effects
| Parameter | Bisaramil | Lidocaine | Flecainide | Verapamil |
| Effective Refractory Period (ERP) | Prolongs | Shortens ERP, but makes it long relative to APD | Increases | May increase, but effect is not always significant |
| QRS Duration | Prolongs | No significant effect at therapeutic doses | Prolongs (15-20% increase expected)[4] | No significant change[5] |
| PR Interval | Prolongs | No significant effect | Increases (15-22% increase in AH interval)[6] | Prolongs (e.g., from 163.5 to 174.9 ms (B15284909) in one study)[5] |
| Sodium Channel Blockade | Potent, frequency-dependent[3] | Marked frequency-dependent block[3] | Potent, use-dependent | - |
| Calcium Channel Blockade | Yes (Class IV activity)[1] | - | - | Potent (L-type channel blocker)[7] |
Experimental Protocols
Canine Model of Digitalis-Induced Ventricular Arrhythmia
Objective: To induce a stable ventricular arrhythmia in canines to test the efficacy of antiarrhythmic drugs.
Protocol:
-
Anesthetize mongrel dogs of either sex.
-
Administer a continuous intravenous infusion of a digitalis glycoside, such as ouabain (B1677812) or digoxin.
-
Monitor the electrocardiogram (ECG) continuously.
-
The endpoint for arrhythmia induction is the appearance of a stable ventricular tachycardia.
-
Once a stable arrhythmia is established, administer the test compound (e.g., this compound) intravenously.
-
Record the plasma concentration of the test compound required to suppress the arrhythmia.
Measurement of Effective Refractory Period (ERP) in Isolated Guinea Pig Atria
Objective: To determine the effect of a drug on the effective refractory period of atrial tissue.
Protocol:
-
Isolate the left atria from guinea pigs and mount them in an organ bath containing oxygenated Ringer-Locke solution at a constant temperature.
-
Pace the atria at a fixed cycle length using a stimulating electrode.
-
Introduce a premature stimulus (S2) after a train of basic stimuli (S1).
-
Gradually decrease the coupling interval between the last S1 and the S2 stimulus until the S2 fails to elicit a response.
-
The longest S1-S2 interval that fails to produce a propagated response is defined as the effective refractory period.
-
After establishing a baseline ERP, introduce the test compound into the bath and repeat the measurement to determine the drug's effect.[8]
Signaling Pathways and Mechanism of Action
This compound exerts its antiarrhythmic effects through a dual mechanism involving the blockade of both voltage-gated sodium channels (Class I action) and L-type calcium channels (Class IV action).
Sodium Channel Blockade (Class I Action)
Bisaramil binds to the open and inactivated states of the cardiac sodium channel (Nav1.5), which is responsible for the rapid upstroke of the cardiac action potential. This state-dependent binding leads to a use-dependent blockade, meaning the effect is more pronounced at faster heart rates. By blocking the influx of sodium ions, Bisaramil slows the rate of depolarization, prolongs the QRS duration, and increases the effective refractory period.
Caption: Bisaramil's Class I antiarrhythmic action.
Calcium Channel Blockade (Class IV Action)
Bisaramil also blocks L-type calcium channels (Cav1.2), which are prevalent in cardiac tissue. These channels are responsible for the plateau phase of the cardiac action potential and play a crucial role in atrioventricular (AV) nodal conduction. By inhibiting the influx of calcium, Bisaramil slows conduction through the AV node, leading to a prolongation of the PR interval.
Caption: Bisaramil's Class IV antiarrhythmic action.
Conclusion
This compound is a promising antiarrhythmic agent with a dual mechanism of action, targeting both sodium and calcium channels. Preclinical data demonstrate its high potency in suppressing various types of ventricular arrhythmias, often exceeding that of established drugs. Its electrophysiological profile, characterized by the prolongation of the effective refractory period and QRS duration, supports its classification as a potent Class I agent with additional Class IV effects. Further clinical investigation is warranted to fully elucidate its therapeutic potential and safety profile in the management of cardiac arrhythmias in humans.
References
- 1. Antiarrhythmic effects of bisaramil in canine models of ventricular arrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bisaramil and antiarrhythmics as inhibitors of free radical generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of bisaramil, a novel class I antiarrhythmic agent, on heart, skeletal muscle and brain Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safe and Effective Pharmacologic Management of Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of verapamil and propranolol for the initial treatment of hypertension. Racial differences in response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flecainide: Current status and perspectives in arrhythmia management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How CaV1.2-bound verapamil blocks Ca2+ influx into cardiomyocyte: Atomic level views - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolated paced guinea pig left atrium: a new ouabain-induced arrhythmia model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Bisaramil and Amiodarone for Ventricular Tachycardia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of two antiarrhythmic agents, Bisaramil (B1667430) and amiodarone (B1667116), for the management of ventricular tachycardia (VT). While direct head-to-head clinical trial data is not available, this document synthesizes the existing preclinical data for Bisaramil and the extensive clinical trial data for amiodarone to offer a comprehensive comparative analysis of their pharmacological profiles, efficacy, and safety.
Executive Summary
Bisaramil is an investigational antiarrhythmic agent with a primary mechanism of action involving sodium channel blockade (Class I) and calcium channel blockade (Class IV). Preclinical studies have demonstrated its potential in suppressing ventricular arrhythmias. Amiodarone is a widely used, potent antiarrhythmic drug with a complex mechanism of action, exhibiting properties of all four Vaughan Williams classes. It is a cornerstone in the management of recurrent and life-threatening VT. This guide will delve into the nuanced differences in their mechanisms, present available efficacy and safety data from preclinical and clinical studies, and provide detailed experimental protocols for key studies.
Mechanism of Action
The antiarrhythmic effects of Bisaramil and amiodarone stem from their distinct interactions with cardiac ion channels and receptors.
Bisaramil primarily exerts its effects through the blockade of sodium and calcium channels.[1] This dual action contributes to its classification as a Class I and Class IV antiarrhythmic agent. The blockade of sodium channels slows the upstroke of the cardiac action potential, thereby decreasing conduction velocity. Its calcium channel blocking activity prolongs the effective refractory period.[1]
Amiodarone possesses a complex and multifaceted mechanism of action, encompassing all four Vaughan Williams classes.[2][3][4] Its primary action is the blockade of potassium channels, which prolongs the repolarization phase of the action potential (Class III effect).[5][6][7] Additionally, it blocks sodium channels (Class I effect), has anti-adrenergic effects (Class II effect), and blocks calcium channels (Class IV effect).[2][3][4] This broad spectrum of activity contributes to its high efficacy in a wide range of arrhythmias.
Data Presentation
The following tables summarize the available quantitative data for Bisaramil (preclinical) and amiodarone (clinical) for the treatment of ventricular tachycardia.
Table 1: Preclinical Efficacy of Bisaramil in Animal Models of Ventricular Arrhythmia
| Experimental Model | Species | Endpoint | Bisaramil Dose/Concentration | Outcome | Citation |
| Chemically-induced arrhythmia (chloroform, aconitine, adrenaline, ouabain) | Rat, Cat, Guinea Pig | Protection against arrhythmia | 0.1-2 mg/kg i.v. | Effective protection | [8] |
| Coronary ligation-induced arrhythmia | Dog | Suppression of arrhythmia | 0.1-2 mg/kg i.v. | Effective suppression | [8] |
| Programmed electrical stimulation | Dog | Increased fibrillation threshold | ED50 ~0.2 mg/kg i.v. | Dose-dependent increase | [8] |
| Digitalis-induced arrhythmia | Dog | Suppression of arrhythmia | IC50: 0.11 µg/mL (plasma) | Potent suppression | [9] |
| Adrenaline-induced arrhythmia | Dog | Suppression of arrhythmia | IC50: 0.81 µg/mL (plasma) | Effective suppression | [9] |
| 24h coronary ligation-induced arrhythmia | Dog | Suppression of arrhythmia | IC50: 0.75 µg/mL (plasma) | Effective suppression | [9] |
Table 2: Clinical Efficacy of Intravenous Amiodarone in Ventricular Tachycardia/Fibrillation
| Clinical Trial | Patient Population | Comparator | Primary Endpoint | Amiodarone Arm Outcome | Comparator Arm Outcome | p-value | Citation |
| ARREST | Out-of-hospital cardiac arrest (shock-refractory VF/pulseless VT) | Placebo | Survival to hospital admission | 44% | 34% | 0.03 | [10] |
| ALIVE | Out-of-hospital cardiac arrest (shock-refractory VF) | Lidocaine | Survival to hospital admission | 22.8% | 12.0% | 0.009 | [11] |
| CASCADE | Survivors of out-of-hospital VF | Conventional antiarrhythmics | Cardiac mortality, resuscitated VF, or arrhythmic syncope | Lower recurrence rates | Higher recurrence rates | - | [12][13] |
Table 3: Electrophysiological Effects
| Parameter | Bisaramil (Preclinical) | Amiodarone (Clinical/Preclinical) |
| Sodium Channel Blockade | Potent, frequency-dependent block of cardiac Na+ channels[1] | Blocks sodium channels (Class I effect)[2][3] |
| Potassium Channel Blockade | No significant primary effect reported | Potent blockade of IKr and IKs (Class III effect)[5][7] |
| Calcium Channel Blockade | Blocks L-type calcium channels (Class IV effect)[1] | Blocks L-type calcium channels (Class IV effect)[2] |
| Adrenergic Blockade | No beta-blocking activity[1] | Non-competitive anti-sympathetic action (Class II effect)[2][4] |
| Action Potential Duration | Not consistently reported as a primary effect | Prolongs action potential duration[6] |
| Effective Refractory Period | Prolongs effective refractory period[1] | Prolongs effective refractory period[6] |
| QTc Interval | Not extensively studied in humans | Prolongs QTc interval |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Preclinical Evaluation of Bisaramil in a Canine Model of Coronary Ligation-Induced Arrhythmia
Objective: To assess the antiarrhythmic efficacy of Bisaramil in a model of ischemia-induced ventricular arrhythmias.
Animal Model: Adult mongrel dogs of either sex.
Procedure:
-
Anesthesia and Surgical Preparation: Animals are anesthetized, and a thoracotomy is performed to expose the heart.
-
Coronary Artery Ligation: The left anterior descending (LAD) coronary artery is ligated in two stages to induce myocardial ischemia and subsequent arrhythmias.
-
Arrhythmia Monitoring: Continuous electrocardiogram (ECG) monitoring is performed to detect and quantify ventricular arrhythmias.
-
Drug Administration: Bisaramil is administered intravenously at varying doses (e.g., 0.1-2 mg/kg).
-
Data Analysis: The frequency and severity of ventricular arrhythmias before and after drug administration are compared to determine the antiarrhythmic effect. Plasma concentrations of Bisaramil are measured to determine the effective concentration.
The ARREST Trial: Amiodarone for Out-of-Hospital Cardiac Arrest
Objective: To determine the efficacy of intravenous amiodarone in improving survival to hospital admission in patients with out-of-hospital cardiac arrest due to shock-refractory ventricular fibrillation or pulseless ventricular tachycardia.
Study Design: Randomized, double-blind, placebo-controlled clinical trial.
Patient Population: Adult patients with out-of-hospital cardiac arrest who remained in ventricular fibrillation or pulseless ventricular tachycardia after at least three defibrillation shocks.
Intervention:
-
Amiodarone Group: Received a 300 mg bolus of intravenous amiodarone.
-
Placebo Group: Received an equivalent volume of intravenous placebo.
Primary Outcome: Survival to hospital admission.
Protocol:
-
Patient Enrollment: Paramedics identify eligible patients in the pre-hospital setting.
-
Randomization and Blinding: Patients are randomized to receive either amiodarone or placebo from pre-packaged, identical-appearing study kits. Both paramedics and receiving hospital staff are blinded to the treatment allocation.
-
Drug Administration: The study drug is administered as an intravenous bolus.
-
Standard Advanced Cardiac Life Support (ACLS): All patients receive standard ACLS care, including continued CPR, defibrillation attempts, and other indicated medications.
-
Data Collection: Pre-hospital and in-hospital data are collected on patient demographics, arrest characteristics, interventions, and outcomes.
-
Statistical Analysis: The primary outcome of survival to hospital admission is compared between the two groups using appropriate statistical tests.
Concluding Remarks
Bisaramil and amiodarone represent two distinct approaches to the pharmacological management of ventricular tachycardia. Bisaramil, with its more selective Class I and IV actions, showed promise in preclinical models. However, its clinical development and comparative efficacy against established agents like amiodarone remain unclear from the available literature.
Amiodarone, despite its complex pharmacology and potential for adverse effects, remains a cornerstone of VT treatment due to its proven efficacy in life-threatening situations, as demonstrated in numerous clinical trials. Its broad-spectrum antiarrhythmic action makes it effective where more selective agents may fail.
For researchers and drug development professionals, the story of these two agents highlights the ongoing challenge in developing novel antiarrhythmics that can match the efficacy of amiodarone while offering a more favorable safety profile. The detailed mechanisms and experimental data presented in this guide provide a valuable resource for understanding the current landscape and informing future research in this critical therapeutic area.
References
- 1. Effects of bisaramil, a novel class I antiarrhythmic agent, on heart, skeletal muscle and brain Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amiodarone - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Amiodarone Hydrochloride? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Short- and long-term effects of amiodarone on the two components of cardiac delayed rectifier K(+) current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. The ion channel basis of pharmacological effects of amiodarone on myocardial electrophysiological properties, a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of bisaramil on experimental arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiarrhythmic effects of bisaramil in canine models of ventricular arrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ahajournals.org [ahajournals.org]
- 12. The CASCADE Study: randomized antiarrhythmic drug therapy in survivors of cardiac arrest in Seattle. CASCADE Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amiodarone: clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antiarrhythmic Potency of Bisaramil and Disopyramide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiarrhythmic potency of Bisaramil (B1667430), a novel Class I agent, and disopyramide (B23233), a well-established Class Ia antiarrhythmic drug. The following sections present a synthesis of available experimental data, detailed methodologies of key studies, and visual representations of signaling pathways and experimental workflows to facilitate a comprehensive assessment.
Executive Summary
Bisaramil consistently demonstrates a higher potency in suppressing ventricular arrhythmias in preclinical models compared to disopyramide. While direct comparative IC50 values on specific cardiac ion channels are not uniformly available in the reviewed literature, in vivo and ex vivo studies indicate that Bisaramil is effective at significantly lower concentrations than disopyramide. Both agents primarily act by blocking cardiac sodium channels, with disopyramide also exhibiting significant effects on potassium channels.
Data Presentation: Quantitative Comparison of Potency
The following tables summarize the available quantitative data on the potency of Bisaramil and disopyramide from various experimental models. It is important to note that the experimental conditions and models differ, which should be taken into consideration when comparing the values directly.
Table 1: In Vivo Antiarrhythmic Potency
| Drug | Model | Endpoint | Potency (ED50 / IC50) | Species |
| Bisaramil | Increase in ventricular fibrillation threshold | ED50 | ~0.2 mg/kg i.v.[1] | Dog |
| Bisaramil | Digitalis-induced arrhythmia | IC50 (plasma concentration) | 0.11 µg/mL[2] | Dog |
| Bisaramil | Adrenaline-induced arrhythmia | IC50 (plasma concentration) | 0.81 µg/mL[2] | Dog |
| Bisaramil | Coronary ligation-induced arrhythmia | IC50 (plasma concentration) | 0.75 µg/mL[2] | Dog |
| Disopyramide | Not directly compared in the same in vivo models in the available literature. | - | - | - |
Table 2: In Vitro Electrophysiological Potency
| Drug | Preparation | Parameter | Effective Concentration / IC50 | Species |
| Bisaramil | Guinea-pig papillary muscle | Use-dependent block of Vmax | 3 µM (comparable to 100 µM disopyramide) | Guinea-pig |
| Disopyramide | Guinea-pig papillary muscle | Use-dependent block of Vmax | 100 µM (comparable to 3 µM Bisaramil) | Guinea-pig |
| Disopyramide | Rabbit ventricular myocytes | IKr (rapid delayed rectifier K+ current) | 1.8 µM | Rabbit |
| Disopyramide | Rabbit ventricular myocytes | Ito (transient outward K+ current) | 14.1 µM | Rabbit |
| Disopyramide | HEK-293 cells expressing hERG | hERG (IKr) current | 7.3 µM | Human (recombinant) |
Experimental Protocols
In Vivo Assessment of Antiarrhythmic Potency in a Canine Model of Triggered Ventricular Arrhythmia
This protocol provides a general outline based on studies comparing the efficacy of antiarrhythmic drugs in vivo.
-
Animal Preparation: Anesthetized open-chest dogs are used. The left anterior descending coronary artery is cannulated for intracoronary drug administration. Standard ECG leads are placed to monitor cardiac rhythm.
-
Arrhythmia Induction: Triggered ventricular arrhythmias are induced by creating a pro-arrhythmic substrate through the intracoronary infusion of a subtoxic dose of digitalis (e.g., ouabain) or adrenaline. This is followed by trains of rapid ventricular stimulation (e.g., cycle length of 250 ms (B15284909) for 15 beats) to elicit arrhythmias during the subsequent pause.
-
Drug Administration: Bisaramil, disopyramide, or other reference compounds are administered intravenously or via intracoronary injection at increasing doses.
-
Data Acquisition and Analysis: The endpoint is the suppression of the induced ventricular arrhythmias. The dose or plasma concentration of the drug required to suppress the arrhythmia by 50% (ED50 or IC50) is determined. Continuous ECG monitoring allows for the analysis of arrhythmia duration and frequency.
In Vitro Electrophysiological Recording in Guinea-Pig Papillary Muscles
This methodology is employed to assess the effects of the drugs on the cardiac action potential and ion channel function at the tissue level.
-
Tissue Preparation: Papillary muscles are dissected from the right ventricle of guinea pigs and mounted in an organ bath perfused with oxygenated Tyrode's solution at a constant temperature (e.g., 37°C).
-
Electrophysiological Recording: Intracellular action potentials are recorded using glass microelectrodes filled with 3 M KCl. The muscle is stimulated at a basal frequency (e.g., 1 Hz).
-
Drug Application: After a stabilization period, Bisaramil or disopyramide is added to the perfusate at various concentrations.
-
Parameter Measurement: The maximum upstroke velocity (Vmax) of the action potential, which reflects the peak sodium current, is measured. To assess use-dependent block, the tissue is stimulated at higher frequencies (e.g., 3.3 Hz), and the reduction in Vmax is quantified. The effective concentration for a specific level of block is then determined.
Mandatory Visualization
Signaling Pathway of Class I Antiarrhythmic Drugs
References
Unveiling the Cardioprotective Potential of Bisaramil Hydrochloride: A Comparative Analysis
For Immediate Release
A comprehensive review of experimental data positions Bisaramil hydrochloride as a potent cardioprotective agent, demonstrating significant antiarrhythmic and antioxidant properties. This guide offers a detailed comparison with other cardioactive drugs, supported by experimental evidence and mechanistic insights for researchers, scientists, and drug development professionals.
This compound, a Class I antiarrhythmic agent, has shown considerable promise in preclinical studies for its ability to protect the heart from ischemic and reperfusion injury. Its primary mechanism of action involves the blockade of cardiac sodium channels, a key factor in preventing and suppressing cardiac arrhythmias. Furthermore, emerging evidence suggests a multifaceted cardioprotective profile that includes the inhibition of free radical generation, a critical contributor to myocardial damage. This comparison guide synthesizes the available experimental data to provide a clear validation of this compound's cardioprotective effects against alternative therapeutic agents.
Comparative Efficacy: Antiarrhythmic and Antioxidant Properties
Experimental studies have consistently demonstrated the potent antiarrhythmic effects of this compound. In animal models of chemically-induced and coronary ligation-induced arrhythmias, Bisaramil has been shown to be highly effective.[1][2] A key study in a canine model of triggered ventricular arrhythmias revealed that Bisaramil was the most effective among the tested antiarrhythmic drugs, which included disopyramide, lidocaine, and flecainide.
Beyond its antiarrhythmic action, Bisaramil exhibits significant antioxidant properties, a crucial component of its cardioprotective effects. In a study investigating the inhibition of free radical generation in isolated polymorphonuclear neutrophils, Bisaramil demonstrated a concentration-dependent inhibitory effect on PMA-stimulated free radical production.[3] This effect was more pronounced and consistent compared to other antiarrhythmics such as propafenone, mexiletine, and diltiazem.
Quantitative Comparison of Cardioprotective Effects
| Drug | Model/Assay | Key Finding | Reference |
| Bisaramil | Canine model of triggered ventricular arrhythmias | Most effective in suppressing arrhythmias compared to disopyramide, lidocaine, and flecainide. | |
| Bisaramil | Aconitine-induced arrhythmia (rat) | ED50: ~0.2 mg/kg i.v. | [2] |
| Bisaramil | Coronary ligation-induced arrhythmia (dog) | Effective at 0.1-2 mg/kg i.v. | [2] |
| Bisaramil | Digitalis-induced arrhythmia (dog) | IC50: 0.11 µg/mL (plasma concentration) | |
| Bisaramil | Adrenaline-induced arrhythmia (dog) | IC50: 0.81 µg/mL (plasma concentration) | |
| Bisaramil | Inhibition of PMA-stimulated free radical generation (canine neutrophils) | Concentration-dependent inhibition (10-100 µg/mL) | [3] |
| Lidocaine | Xenopus oocytes expressing cardiac Na+ channels | Less potent tonic block of Na+ current compared to Bisaramil. | [4] |
| Propafenone | Inhibition of PMA-stimulated free radical generation (canine neutrophils) | Similar activity to Bisaramil, but no clear concentration dependency. | [3] |
| Mexiletine | Inhibition of PMA-stimulated free radical generation (canine neutrophils) | Similar activity to Bisaramil, but no clear concentration dependency. | [3] |
| Diltiazem | Inhibition of PMA-stimulated free radical generation (canine neutrophils) | Similar activity to Bisaramil, but no clear concentration dependency. | [3] |
Mechanistic Insights: Signaling Pathways and Experimental Workflows
The cardioprotective effects of this compound are rooted in its distinct mechanisms of action. The primary mechanism is the blockade of fast sodium channels in cardiomyocytes, which slows the rate of depolarization of the cardiac action potential and thereby suppresses tachyarrhythmias. This is a hallmark of Class I antiarrhythmic drugs.
The antioxidant activity of Bisaramil represents a second, independent mechanism of cardioprotection. By inhibiting the generation of reactive oxygen species (ROS), Bisaramil can mitigate the cellular damage that occurs during myocardial ischemia and reperfusion. This dual action suggests a broader therapeutic potential than agents that only target ion channels.
The following diagrams illustrate the proposed signaling pathway for Bisaramil's cardioprotective effects and a typical experimental workflow for evaluating these effects.
Caption: Proposed signaling pathway of this compound's cardioprotective effects.
Caption: Experimental workflow for evaluating cardioprotective effects.
Experimental Protocols
In Vivo Model of Triggered Ventricular Arrhythmias: Anesthetized open-chest dogs are used. Triggered ventricular arrhythmias are induced by intracoronary administration of digitalis or adrenaline during pauses between trains of rapid ventricular stimulation. The efficacy of intravenously administered this compound and comparator drugs in suppressing these arrhythmias is then quantified.
Inhibition of Free Radical Generation: Polymorphonuclear (PMN) neutrophils are isolated from healthy beagle dogs. Superoxide radical generation is induced by phorbol-myristate-acetate (PMA). The inhibitory effect of this compound and other antiarrhythmic drugs on the stimulated free radical generation is measured at various concentrations (e.g., 10, 25, 50, 75, 100 µg/mL).[3]
Sodium Channel Blockade Analysis: The effects of this compound and comparator drugs on cardiac sodium channels are assessed using the two-electrode voltage-clamp technique in Xenopus laevis oocytes expressing the cardiac Na+ channel α-subunit.[4] Concentration-dependent tonic and use-dependent block of the sodium current are measured.
Conclusion
The available evidence strongly supports the validation of this compound as a cardioprotective agent with a dual mechanism of action. Its potent antiarrhythmic effects, mediated by sodium channel blockade, are complemented by a significant antioxidant capacity that is superior to several other antiarrhythmic drugs. This unique combination of properties makes this compound a compelling candidate for further investigation and development in the treatment of ischemic heart disease and the prevention of reperfusion injury. The provided data and experimental frameworks offer a solid foundation for researchers to build upon in their exploration of this promising therapeutic agent.
References
- 1. Signaling Pathways Involved in Myocardial Ischemia–Reperfusion Injury and Cardioprotection: A Systematic Review of Transcriptomic Studies in Sus scrofa [mdpi.com]
- 2. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 3. Cardioprotective effects of Notoginsenoside R1 against ischemia/reperfusion injuries by regulating oxidative stress- and endoplasmic reticulum stress- related signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardioprotective-mimetics reduce myocardial infarct size in animals resistant to ischemic preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
